Reactive Orange 1
Description
Significance of Reactive Azo Dyes in Industrial Effluents
Azo dyes, including reactive dyes like Reactive Orange 1, represent the largest and most versatile class of synthetic colorants used in a multitude of industries, most notably the textile sector. researchgate.netfkit.hr Their widespread use is attributed to their cost-effectiveness, high color intensity, and good fastness properties. researchgate.net However, the dyeing process is often inefficient, leading to a significant portion of the dye—ranging from 10% to 50% for some reactive dyes—being lost to wastewater. mdpi.comaloki.hu This results in large volumes of brightly colored effluents being discharged into the environment. fkit.hr The complex aromatic structures of azo dyes make them persistent and difficult to degrade, posing a significant challenge to conventional wastewater treatment methods. capes.gov.brcdnsciencepub.com
Environmental Impact of Textile Wastewater Contamination
The discharge of untreated or inadequately treated textile wastewater has far-reaching environmental consequences. researchgate.netsensorex.com This effluent is a complex mixture of residual dyes, auxiliary chemicals, and other pollutants that can severely impact aquatic ecosystems and public health. iwaponline.comiwaponline.com
Persistence and Recalcitrance to Conventional Treatment
Reactive azo dyes are designed to be stable and resistant to fading, which unfortunately also translates to their persistence in the environment. capes.gov.briwaponline.com Their complex molecular structures are recalcitrant to degradation by conventional wastewater treatment processes, particularly aerobic biological treatments. aloki.hucdnsciencepub.com Many of these dyes are xenobiotic compounds, meaning they are foreign to biological systems and, therefore, not easily broken down by naturally occurring microorganisms. fkit.hrnih.gov This resistance to degradation allows them to persist in water bodies for extended periods, leading to long-term contamination. capes.gov.brnih.gov
Bioaccumulation Potential in Aquatic Systems
The persistence of reactive dyes in the environment raises concerns about their potential for bioaccumulation. iwaponline.comrsc.org Bioaccumulation is the process by which organisms absorb substances from their environment at a rate faster than they can excrete or metabolize them, leading to a buildup of the substance in their tissues. rsc.org While some studies suggest that the high molecular weight and water solubility of many reactive dyes may limit their bioaccumulation potential, their degradation products, such as aromatic amines, can be more readily absorbed by aquatic organisms. researchgate.netnih.gov The accumulation of these dyes and their byproducts in the food chain can pose a threat to both aquatic life and human health. researchgate.netcapes.gov.brtheearthcall.com Research has shown that reactive dyes can be bioaccumulated by certain microorganisms, such as thermophilic cyanobacteria. researchgate.net
Contributions to Eutrophication, Odor, and Turbidity
The release of textile effluents into water bodies contributes significantly to aesthetic and ecological problems. iwaponline.comnih.gov The intense color of the wastewater increases the turbidity of the water, which reduces light penetration. mdpi.commlsu.ac.in This inhibition of sunlight disrupts the process of photosynthesis in aquatic plants and algae, affecting the entire aquatic food web. nih.govmlsu.ac.in Furthermore, the decomposition of the organic matter present in the effluent can lead to the depletion of dissolved oxygen, creating anoxic conditions that are harmful to fish and other aquatic organisms. mdpi.com The presence of various chemicals and their breakdown products can also result in the generation of unpleasant odors. mdpi.comiwaponline.com Additionally, the high concentrations of nutrients like nitrogen and phosphorus from dyeing auxiliaries can lead to eutrophication, an overgrowth of algae that further depletes oxygen levels. iwaponline.comnih.gov
Research Imperatives for Advanced Remediation Technologies
The limitations of conventional wastewater treatment methods in effectively removing reactive azo dyes have necessitated the development of advanced remediation technologies. aloki.hucdnsciencepub.com Research is actively exploring a range of physical, chemical, and biological processes to address this challenge. Advanced oxidation processes (AOPs), such as ozonation and Fenton's reagent, have shown promise in degrading the complex molecules of these dyes. iwaponline.comutar.edu.my Other approaches include membrane filtration, adsorption using various materials, and combined processes like ultrasonication followed by ultrafiltration. utar.edu.myresearchgate.net Biological methods, including the use of specialized microorganisms and enzymes capable of breaking down azo bonds under specific conditions, are also being investigated as a more environmentally friendly and cost-effective solution. nih.govsciepub.comijbiotech.com The development of efficient and scalable hybrid techniques that combine different treatment methods is a key area of ongoing research. iwaponline.com
Chemical Identity of this compound
| Property | Value | Source |
| Common Name | This compound | worlddyevariety.com |
| C.I. Name | C.I. This compound | worlddyevariety.com |
| CAS Registry Number | 6522-74-3 | worlddyevariety.comchemicalbook.com |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | worlddyevariety.com |
| Molecular Weight | 615.34 g/mol | worlddyevariety.com |
| Molecular Structure Class | Single azo | worlddyevariety.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N6O7S2/c20-17-23-18(21)25-19(24-17)22-10-5-6-11-9(7-10)8-14(36(32,33)34)15(16(11)28)27-26-12-3-1-2-4-13(12)35(29,30)31/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAHDGWGMUDBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064399 | |
| Record name | 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6522-74-3 | |
| Record name | Reactive Brilliant Orange X-GN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6522-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonic acid, 7-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006522743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Oxidation Processes Aops for Reactive Orange 1 Degradation
Electrochemical Oxidation Systems
Electrochemical oxidation is an effective method for the treatment of textile effluents containing dyes like Reactive Orange 1. This process relies on the generation of highly reactive species, primarily at the anode, which then attack and break down the complex dye molecules.
Principles and Mechanisms of Anodic Oxidation
Anodic oxidation for the degradation of organic pollutants such as this compound involves the transfer of electrons from the organic molecule to the anode surface, leading to its oxidation. This can occur through direct electron transfer or, more commonly, through the action of powerful oxidizing agents generated in situ. The process is governed by the principles of electrochemistry, where the application of an electrical potential drives non-spontaneous redox reactions.
The degradation of azo dyes at the anode can proceed through the generation of hydroxyl radicals (•OH) from the electrochemical discharge of water. These radicals are highly reactive and non-selective, enabling them to oxidize a wide range of organic compounds, including the chromophoric azo bond (-N=N-) and aromatic rings of the dye molecule. The ultimate goal of this process is the complete mineralization of the dye into carbon dioxide, water, and inorganic ions.
Direct and Indirect Electrochemical Oxidation Pathways
The electrochemical degradation of this compound can proceed via two main pathways: direct and indirect oxidation.
In direct electrochemical oxidation , the dye molecule is first adsorbed onto the anode surface and then oxidized through a direct transfer of electrons to the anode. This pathway is highly dependent on the nature of the electrode material and the electrode potential.
In indirect electrochemical oxidation , the degradation is mediated by strong oxidizing agents that are electrochemically generated in the solution. These mediators include hydroxyl radicals (•OH), which can be produced from the oxidation of water at the anode surface, and other species like active chlorine (e.g., hypochlorite), which can be formed if chloride ions are present in the electrolyte. These electrogenerated oxidants then react with the this compound molecules in the bulk solution, leading to their degradation. For many textile wastewaters, which often have high salt content, the indirect pathway involving active chlorine can be particularly significant.
Investigation of Electrode Materials and Configurations
Platinum electrodes have been utilized in the electrochemical study of this compound. Experiments involving a platinum disk working electrode have been conducted to analyze the electrochemical behavior of this dye. plos.orgplos.org The use of platinum electrodes in electrochemical systems can facilitate the oxidation of organic compounds, although their high cost and potential for fouling can be limiting factors in large-scale applications.
Boron-Doped Diamond (BDD) electrodes are considered highly effective anode materials for wastewater treatment due to their wide potential window, high chemical stability, and exceptional ability to generate hydroxyl radicals. The microstructure of BDD electrodes, including grain size, grain boundaries, surface boron concentration, and the ratio of sp³/sp² carbon, can be manipulated by adjusting deposition parameters, which in turn affects their electrochemical performance. researchgate.net
In the context of dye degradation, the performance of BDD electrodes has been investigated for simulated wastewater containing this compound. researchgate.netresearchgate.netresearchgate.net It has been observed that the degradation of refractory dyes is highly dependent on the microstructure of the BDD electrode. researchgate.net While BDD electrodes may exhibit varied electrocatalytic performance, they show high sensitivity to degradation parameters. researchgate.netresearchgate.netresearchgate.net The optimization of both the electrode microstructure and the operational parameters is crucial for the effective degradation of challenging organic pollutants like this compound. researchgate.netresearchgate.netresearchgate.net
The decolorization rates of different dyes on BDD electrodes are influenced by the molecular structure of the dye. For instance, in one study, the degradation efficiency of various dyes was compared, and it was found that the ease of degradation is dye-specific. researchgate.net
Parametric Optimization of Electrochemical Treatment
Electrochemical treatment is a versatile AOP that utilizes electrical energy to drive chemical reactions for pollutant degradation. The efficiency of this process for this compound degradation is contingent on several key operational parameters. Optimizing these parameters is crucial for maximizing removal efficiency and minimizing energy consumption.
The applied potential and current density are critical factors that directly influence the rate and efficiency of the electrochemical degradation of this compound. Studies have shown that increasing the applied potential generally enhances the rate of color removal. For instance, in an electrochemical flow-cell using a platinum electrode, a color removal of 93% was achieved after 60 minutes of electrolysis at an applied potential of 2.2 V. scielo.brresearchgate.net This is attributed to the increased rate of formation of oxidizing species at the anode.
Similarly, the applied current density has a direct relationship with the degradation rate. In a study using a Ti/PtOx anode, the pseudo-first-order decolorization rate constant increased almost linearly from 0.14 to 0.33 min⁻¹ as the applied current was raised. researchgate.net While a higher current accelerates the reaction, it also leads to a disproportionate increase in specific energy consumption. researchgate.net Therefore, an optimal current density must be selected to balance degradation speed with energy efficiency.
Table 1: Effect of Applied Potential on this compound Degradation
| Applied Potential (V) | Color Removal (60 min) | TOC Removal (Best) | Key Observation |
|---|---|---|---|
| 1.8 | - | 57% | Optimal for total organic carbon removal. scielo.brresearchgate.net |
The presence and concentration of a supporting electrolyte, such as sodium chloride (NaCl), significantly impact the electrochemical degradation process. NaCl is often used because its chloride ions (Cl⁻) can be oxidized at the anode to form powerful secondary oxidants, collectively known as "active chlorine" (Cl₂, HOCl, OCl⁻). researchgate.net These species play a crucial role in the indirect oxidation of the dye molecules.
Research consistently shows that increasing the NaCl concentration enhances the degradation rate of this compound. scielo.brresearchgate.netscite.ai In one study, as the NaCl concentration was increased from 0.25 g/L to 1.00 g/L, the first-order rate constant for color removal at 2.2 V increased from 0.00667 min⁻¹ to 0.02432 min⁻¹. researchgate.net This is due to the greater availability of chloride ions for conversion into reactive chlorine species. scite.ai Furthermore, a higher electrolyte concentration reduces the solution's resistance, which lowers the operating cell potential and, consequently, the energy consumption required for the treatment. scielo.brresearchgate.net
Table 2: Influence of NaCl Concentration on Degradation Rate Constant (k) and Energy Consumption (EEO)
| NaCl Conc. (g/L) | k at 1.8 V (min⁻¹) | EEO at 1.8 V (kWh m⁻³ order⁻¹) | k at 2.2 V (min⁻¹) | EEO at 2.2 V (kWh m⁻³ order⁻¹) |
|---|---|---|---|---|
| 0.25 | 0.00286 | 0.1444 | 0.00667 | 3.5973 |
| 0.50 | 0.00380 | 0.1536 | 0.01242 | 2.1168 |
| 0.75 | 0.00621 | 0.1053 | 0.01982 | 1.0031 |
| 1.00 | 0.01415 | 0.0545 | 0.02432 | 0.9030 |
Data sourced from a study on an undivided electrochemical cell. researchgate.net
The pH of the wastewater solution is a critical parameter that can influence both the structure of the dye molecule and the nature of the electrochemically generated oxidizing species. For the electrochemical degradation of this compound, studies have shown that the process is highly pH-dependent.
Specifically, the degradation efficiency has been observed to decrease as the pH of the solution increases. scielo.brresearchgate.net The best color removal results are typically achieved in acidic conditions. One investigation found that the highest color removal of approximately 94% occurred at a pH of 1.6. researchgate.net As the pH was increased to a more neutral value of 6.3, the color removal dropped to 63%, and in alkaline conditions (pH 12), it fell further to just 27%. researchgate.net This behavior is linked to the speciation of active chlorine; in acidic to near-neutral conditions, the more potent oxidant, hypochlorous acid (HOCl), is the dominant species, whereas in alkaline conditions, the less powerful hypochlorite ion (OCl⁻) prevails.
Table 3: Effect of pH on this compound Color Removal
| Solution pH | Color Removal |
|---|---|
| 1.6 | ~94% |
| 6.3 | 63% |
| 12.0 | 27% |
Data reflects degradation efficiency under specific experimental conditions. researchgate.net
In a study using an electrochemical flow-cell, the flow rate was optimized to maximize degradation. It was determined that a flow rate of 25 cm³ min⁻¹ provided the best performance, with color removal reaching approximately 95% at this rate. scielo.br Increasing the flow rate can enhance the transport of pollutants to the electrode surface, thus improving the degradation rate up to a point where the reaction becomes limited by other factors, such as the rate of oxidant generation.
Conversely, in a different experimental setup using a batch reactor with a magnetic stirrer, the decolorization rate constant was found to be practically independent of the agitation speed. researchgate.net This suggests that under those specific conditions, the process was not limited by mass transfer but likely by the reaction kinetics at the electrode surface or in the bulk solution.
Identification of Reactive Species in Electrochemical Processes (e.g., Hydroxyl Radicals, Hypochlorite)
The degradation of this compound in electrochemical systems occurs through two main pathways: direct oxidation and indirect oxidation. Direct oxidation involves the transfer of electrons directly from the dye molecule to the anode surface. Indirect oxidation, which is often the dominant mechanism, involves the generation of powerful oxidizing species in the solution.
When a chloride-containing electrolyte like NaCl is used, the primary reactive species are "active chlorine," which includes chlorine gas (Cl₂), hypochlorous acid (HOCl), and the hypochlorite ion (OCl⁻). researchgate.net These species are formed from the anodic oxidation of chloride ions. researchgate.net Hypochlorous acid, in particular, is a very strong oxidant responsible for breaking down the chromophore of the dye, leading to decolorization. researchgate.net The absorption maxima for hypochlorous acid and hypochlorite are at 236 nm and 292 nm, respectively, and their appearance can be tracked spectrophotometrically during the process. researchgate.net
Photocatalytic Degradation Methodologies
Photocatalytic degradation is another powerful AOP that utilizes a semiconductor catalyst (photocatalyst) and a light source (e.g., UV or sunlight) to generate reactive oxidizing species. This method has been successfully applied to the degradation of this compound.
Various photocatalysts have been investigated for this purpose. In one study, a CuO/ZnO nanocomposite was synthesized and used for the degradation of a 100 mg/L solution of this compound. electrochemsci.org Complete elimination of the dye was achieved in 120 minutes under UV light irradiation and in just 100 minutes under sunlight. electrochemsci.org The enhanced performance under sunlight was attributed to efficient band gap engineering and the creation of an effective interfacial contact between the CuO and ZnO nanostructures. electrochemsci.org
Another approach involved the use of Ag–AgCl/BiOCl nanocomposites under visible light. This catalyst achieved 92% degradation of this compound within 90 minutes. rsc.orgrsc.org The mechanism was found to be driven primarily by holes (h⁺) acting as the main reactive species, with the loading of Ag–AgCl lowering the recombination rate of electron-hole pairs and improving efficiency. rsc.orgrsc.org
The optimization of photocatalytic processes involves parameters such as catalyst loading and pH. For instance, using a ZnO coated thin film photoreactor, the optimal conditions for degrading a 100 µM solution of this compound were found to be a flow rate of 9 ml/min and a pH of 10. ingentaconnect.com
Table 4: Comparison of Photocatalytic Systems for this compound Degradation
| Photocatalyst | Light Source | Degradation Time | Efficiency |
|---|---|---|---|
| CuO/ZnO Nanocomposite | UV Light | 120 min | 100% |
| CuO/ZnO Nanocomposite | Sunlight | 100 min | 100% |
Heterogeneous Photocatalysis with Titanium Dioxide (TiO2)
Heterogeneous photocatalysis using titanium dioxide (TiO2) is a widely studied AOP for the degradation of organic pollutants. The process relies on the generation of electron-hole pairs in the semiconductor material upon irradiation with light of sufficient energy. These charge carriers can then initiate a series of redox reactions that lead to the formation of highly reactive oxygen species (ROS), which are responsible for the degradation of the target pollutant.
Catalyst Synthesis and Characterization
To enhance the photocatalytic efficiency of TiO2, researchers have focused on the development of nanocomposites. These materials aim to improve light absorption, increase surface area, and reduce the recombination of photogenerated electron-hole pairs.
TiO2/PPy Nanocomposites: One approach involves the combination of TiO2 with conducting polymers like polypyrrole (PPy). TiO2 can be synthesized via the hydrothermal route, while PPy is typically produced through chemical oxidative polymerization. The resulting TiO2/PPy nanocomposites have been investigated for the degradation of Reactive Orange 16, a closely related azo dye, under simulated solar light. The goal of creating these composites is to achieve higher photocatalytic efficiency compared to pure TiO2.
CuO@A-TiO2/Ro-TiO2 Nanocomposites: Another novel approach is the synthesis of CuO@A-TiO2/Ro-TiO2 nanocomposites. In one study, this nanocomposite was synthesized using a hydrothermal technique, which resulted in a monoclinic phase of leaf-shaped copper oxide (CuO) loaded onto a hexagonal wurtzite structure of rod-shaped zinc oxide (ZnO), though the notation in the study refers to TiO2 phases. Characterization using techniques such as Field Emission Scanning Electron Microscopy (FE-SEM) and X-ray Diffraction (XRD) confirmed the structure of the synthesized nanocomposite. Optical analysis revealed the band gap energies of the constituent materials, which is crucial for understanding their photocatalytic activity.
The synthesis and characterization of these nanocomposites are essential steps in developing effective photocatalysts for the degradation of this compound. The properties of the synthesized materials, such as crystal structure, morphology, and optical properties, directly influence their performance in the photocatalytic process.
Mechanisms of Photocatalytic Radical Generation
The degradation of this compound in a TiO2-based photocatalytic system is primarily driven by the action of highly reactive radicals. When TiO2 is irradiated with photons of energy equal to or greater than its band gap, electrons (e-) are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h+). These charge carriers initiate the formation of various reactive oxygen species (ROS).
The photogenerated holes (h+) are powerful oxidizing agents and can directly oxidize the dye molecules adsorbed on the surface of the TiO2 catalyst. More importantly, these holes can react with water molecules (H2O) or hydroxide (B78521) ions (OH-) to produce hydroxyl radicals (•OH). researchgate.net These hydroxyl radicals are extremely reactive and non-selective, enabling them to attack and break down the complex structure of the this compound dye.
Simultaneously, the electrons in the conduction band (e-) can be trapped by molecular oxygen (O2) adsorbed on the catalyst surface, leading to the formation of superoxide (B77818) radical anions (•O2-). researchgate.net These superoxide radicals can further participate in the degradation process, either directly or by contributing to the generation of other ROS. The degradation of Reactive Orange 16 is likely to occur through the cleavage of the C-S bond between the aromatic ring and the sulfonic group, followed by the cleavage of the aromatic ring, C-N, and C-C bonds, and ultimately the cleavage of the N=N azo bond. researchgate.net
Mitigation of Electron-Hole Pair Recombination
Several strategies have been developed to improve charge separation. One effective approach is the creation of heterojunctions by coupling TiO2 with other semiconductors. For instance, in CuO/ZnO nanocomposites used for Reactive Orange 16 degradation, the engineered band gap and the interfacial contact between the two materials facilitate effective charge separation and faster charge transfer. electrochemsci.org
Doping TiO2 with metal or non-metal elements can also create trapping sites for electrons, which prolongs the lifetime of the charge carriers. The deposition of noble metals like silver (Ag) on the surface of TiO2 can act as an electron sink, effectively reducing the recombination rate of electron-hole pairs. acs.org This enhanced charge separation leads to a greater availability of electrons and holes to participate in the redox reactions that generate the reactive radicals responsible for dye degradation.
Furthermore, modifying the surface of TiO2 can also play a role. For example, the presence of phosphate (B84403) can alter the conformation of adsorbed organic matter, which in turn can mitigate electron-hole recombination and facilitate electron transfer to oxygen. nih.gov These modifications are critical for improving the efficiency of TiO2-based photocatalysts in the degradation of this compound.
Visible Light Photocatalysis (e.g., Ag–AgCl/BiOCl Nanocomposites)
To overcome the limitation of TiO2, which is primarily active under UV irradiation, researchers have explored the development of photocatalysts that can harness the abundant energy available in the visible light spectrum. For the degradation of Reactive Orange 16, Ag–AgCl/BiOCl nanocomposites have shown significant promise. rsc.org
These nanocomposites can be synthesized using a simple co-precipitation method. Characterization using various techniques, including X-ray photoelectron spectroscopy (XPS), has shown the co-existence of metallic silver (Ag(0)) and silver ions (Ag(+1)) in the composite. rsc.org The presence of Ag–AgCl loading leads to a reduction in electron-hole pair recombination and charge transfer resistance. rsc.org
One particular composite, designated as AB10, demonstrated superior photocatalytic activity, achieving 92% degradation of Reactive Orange 16 in 90 minutes under visible light. rsc.org Interestingly, control experiments suggested that holes were the primary reactive species in this system, with electrons, hydroxyl radicals, and superoxide anions playing a less significant role. rsc.org In this system, it was proposed that Bi(III) acts as an electron scavenger, being reduced to Bi(0). Both the initially present Ag(0) and the in-situ generated Bi(0) are believed to play a crucial role in enhancing the photocatalytic efficiency due to the localized surface plasmon resonance (LSPR) phenomenon. rsc.org High-resolution mass spectroscopy confirmed the breakdown of the dye into smaller fragments. rsc.org The Ag–AgCl/BiOCl photocatalyst also demonstrated excellent stability and recyclability. rsc.org
Reactor Design and Scaling Considerations for Photocatalysis
The successful implementation of photocatalytic degradation of this compound on an industrial scale hinges on the design and scaling-up of efficient photoreactors. A key challenge is to ensure effective contact between the pollutant, the photocatalyst, and the light source.
For the degradation of Reactive Orange 16, a thin film tubular flow photoreactor with a ZnO catalyst coating has been investigated. researchgate.net This design involves immobilizing the catalyst on a surface, which can simplify the post-treatment process by avoiding the need to separate the catalyst from the treated water. However, immobilized systems can be less effective than slurry systems where the catalyst is freely suspended, due to mass transfer limitations. researchgate.net
The design of photocatalytic reactors must provide a large catalyst surface area to reactor volume ratio to maximize the absorption of light. scholaris.ca In slurry reactors, vigorous stirring is necessary to keep the catalyst particles suspended and ensure a homogenous mixture. For industrial applications, bubble column photoreactors and swirl flow reactors are being developed to improve mass transfer and light distribution. scholaris.ca
Scaling up from laboratory to pilot-scale reactors presents several challenges. scholaris.ca Maintaining uniform light distribution throughout a larger reactor volume becomes more difficult. Mass transfer limitations can also become more pronounced. Therefore, careful consideration of the reactor geometry, light source configuration, and hydrodynamics is crucial for the successful industrial application of photocatalysis for the treatment of wastewater containing this compound.
Optimization of Photocatalytic Parameters
The efficiency of the photocatalytic degradation of this compound is influenced by several operational parameters. Optimizing these parameters is crucial for maximizing the degradation rate and ensuring the cost-effectiveness of the treatment process.
Effect of Catalyst Concentration: The concentration of the photocatalyst plays a significant role. Initially, an increase in catalyst loading generally leads to an enhanced degradation rate due to the increased number of available active sites. However, beyond an optimal concentration, the degradation efficiency may decrease. This is because excessive catalyst particles can lead to light scattering and a reduction in light penetration into the solution, as well as particle agglomeration which reduces the effective surface area. aensiweb.com For the degradation of Reactive Orange 16 using a CuO@A-TiO2/Ro-TiO2 nanocomposite, the degradation efficiency was found to increase with catalyst concentration up to 1.5 g/L. acs.org
Effect of Dye Concentration: The initial concentration of the dye also affects the degradation rate. Generally, a higher initial dye concentration leads to a lower degradation efficiency. This can be attributed to the fact that at higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can block the active sites and hinder the generation of hydroxyl radicals. nih.gov Additionally, the increased color intensity of the solution at higher concentrations can prevent light from reaching the catalyst surface. nih.gov
Effect of pH: The pH of the solution is another critical parameter as it influences the surface charge of the photocatalyst and the speciation of the dye molecule. For the degradation of Reactive Orange 16, which is an anionic dye, the degradation is influenced by the pH. The point of zero charge (pHpzc) of the photocatalyst determines its surface charge. At a pH below the pHpzc, the catalyst surface is positively charged, which can enhance the adsorption of anionic dyes through electrostatic attraction, potentially leading to higher degradation rates. Conversely, at a pH above the pHpzc, the surface is negatively charged, which can repel anionic dyes. Studies on the degradation of Reactive Orange 16 have been conducted at various pH levels to determine the optimal conditions. researchgate.netnih.gov
Table 1: Investigated Nanocomposites for this compound Degradation
| Catalyst | Synthesis Method | Target Pollutant | Key Findings |
|---|---|---|---|
| TiO2/PPy | Hydrothermal and chemical oxidative polymerization | Reactive Orange 16 | Aims for higher photocatalytic efficiency than pure TiO2. |
| CuO@A-TiO2/Ro-TiO2 | Hydrothermal technique | Reactive Orange 16 | Complete elimination of 100 mg/L RO16 solution in 120 min (UV) and 100 min (sunlight). acs.org |
| Ag–AgCl/BiOCl | Co-precipitation | Reactive Orange 16 | Achieved 92% degradation in 90 minutes under visible light. rsc.org |
Table 2: Optimal Parameters for Reactive Orange 16 Degradation
| Parameter | Optimal Condition | Catalyst | Reference |
|---|---|---|---|
| Catalyst Concentration | 1.5 g/L | CuO@A-TiO2/Ro-TiO2 | acs.org |
| pH | 10 | ZnO | researchgate.net |
| Initial Dye Concentration | 100 µM | ZnO | researchgate.net |
Photocatalyst Dose
The concentration of the photocatalyst is a critical parameter in the degradation of this compound. An optimal catalyst loading is essential to ensure a sufficient number of active sites for the reaction to proceed efficiently. However, an excess of the photocatalyst can be detrimental to the degradation process.
Research has shown that for the photocatalytic degradation of Reactive Orange 16, the degradation efficiency increases with an increase in the catalyst amount up to a certain point. One study found that the highest photocatalytic degradation efficiency was achieved with a catalyst dosage of 7.5 mg. Beyond this optimal dose, a decrease in efficiency was observed. This phenomenon is attributed to the accumulation and aggregation of catalyst particles, which can block the active sites and reduce the penetration of light, thereby hindering the generation of hydroxyl radicals.
Similarly, in the degradation of Reactive Orange 4, an optimal catalyst dose of 1 g/L was identified. Increasing the catalyst concentration beyond this point did not significantly improve the degradation rate and could lead to unnecessary excess of catalyst in the solution.
Table 1: Effect of Photocatalyst Dose on Reactive Orange Degradation
| Reactive Dye | Optimal Photocatalyst Dose | Observation |
| Reactive Orange 16 | 7.5 mg | Efficiency decreased with higher concentrations due to particle accumulation. |
| Reactive Orange 4 | 1 g/L | Higher doses did not significantly improve degradation. |
Initial Dye Concentration
The initial concentration of the dye in the wastewater significantly impacts the efficiency of the photocatalytic degradation process. Generally, a higher initial dye concentration leads to a lower degradation efficiency.
For instance, studies on Reactive Orange 16 have demonstrated that the degradation process is more efficient at lower initial dye concentrations. researchgate.netutm.my This is a common trend observed in the photocatalytic degradation of various azo dyes. mdpi.com The relationship between the initial dye concentration and the degradation rate often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the dye at any given time.
Table 2: Influence of Initial Dye Concentration on Degradation Efficiency
| Dye Concentration | Degradation Efficiency | Rationale |
| Low | High | More available active sites on the photocatalyst and better light penetration. |
| High | Low | Active sites on the photocatalyst become saturated, and light penetration is reduced. |
Solution pH and Temperature
The pH of the solution and the reaction temperature are critical parameters that can significantly influence the rate of degradation of this compound. The pH affects the surface charge of the photocatalyst and the ionization state of the dye molecule, while temperature influences the reaction kinetics.
For the biodegradation of Reactive Orange 16, the highest decolorization of 94.5% was achieved at a pH of 8. nih.gov The degradation was observed to be considerably reduced in both acidic and more alkaline conditions. nih.gov In another study on the photocatalytic degradation of Reactive Orange 4, the maximum rate of decolorization was observed in a basic medium at pH 11. These findings highlight that the optimal pH for degradation can vary depending on the specific reactive orange dye and the treatment method employed.
Temperature also plays a crucial role. In the biodegradation of Reactive Orange 16, the maximum decolorization of 94.13% occurred at a temperature of 35°C. nih.gov The efficiency was maintained over a temperature range of 25-45°C, but a significant drop in decolorization was observed at 55°C. nih.gov This suggests that there is an optimal temperature range for the enzymatic activities responsible for biodegradation. For photocatalytic processes, an increase in temperature can enhance the reaction rate up to a certain point, beyond which it may not have a significant effect or could even be detrimental.
Table 3: Optimal pH and Temperature for Reactive Orange Degradation
| Reactive Dye | Optimal pH | Optimal Temperature |
| Reactive Orange 16 (Biodegradation) | 8 | 35°C |
| Reactive Orange 4 (Photocatalysis) | 11 | Not specified |
Effect of Light Source and Intensity (UV, Simulated Solar Light, Sunlight)
The nature and intensity of the light source are fundamental to the photocatalytic degradation of this compound. The process relies on the absorption of photons by the photocatalyst to generate electron-hole pairs, which in turn produce reactive oxygen species.
Studies have shown that both UV light and sunlight can be effective in degrading Reactive Orange 16. In one study, complete elimination of a 100 mg/l solution of Reactive Orange 16 was achieved after 120 minutes under UV light illumination using a CuO/ZnO nanocomposite photocatalyst. electrochemsci.org Interestingly, the same study found that degradation was faster under sunlight, with complete removal in 100 minutes. electrochemsci.org This suggests that the broader spectrum of sunlight, including both UV and visible light, can be more efficient for certain photocatalysts.
The intensity of the light source also plays a direct role in the degradation rate. Higher light intensity generally leads to a higher rate of electron-hole pair generation, thus increasing the concentration of hydroxyl radicals and accelerating the degradation of the dye. However, at very high intensities, the rate of recombination of electron-hole pairs can also increase, potentially leading to a plateau in the degradation rate. The efficiency of the process can be improved at lower initial dye concentrations and higher intensities of UV light.
Table 4: Comparison of Light Sources for Reactive Orange 16 Degradation
| Light Source | Time for 100% Degradation (100 mg/l RO16) | Photocatalyst |
| UV Light | 120 minutes | CuO/ZnO nanocomposite |
| Sunlight | 100 minutes | CuO/ZnO nanocomposite |
Influence of Sacrificial Reagents and Inorganic Anions
The presence of other chemical species in the wastewater, such as sacrificial reagents and inorganic anions, can significantly influence the efficiency of the photocatalytic degradation of this compound.
Sacrificial Reagents: Sacrificial reagents, often electron donors or acceptors, can enhance the degradation process by preventing the recombination of photogenerated electron-hole pairs. For instance, hydrogen peroxide (H₂O₂) can act as an electron scavenger, thereby increasing the availability of holes to react with water or hydroxide ions to produce hydroxyl radicals. In the degradation of Orange G, a related azo dye, the addition of H₂O₂ was found to have a positive effect on the degradation efficacy. mdpi.com This principle is applicable to the degradation of this compound, where the presence of an optimal concentration of a sacrificial reagent can significantly boost the degradation rate.
Inorganic Anions: Industrial wastewater often contains various inorganic anions that can interfere with the photocatalytic process. These anions can act as scavengers of hydroxyl radicals, thereby reducing the degradation efficiency. The inhibitory effect of different anions can vary. For the gamma-ray induced degradation of Reactive Orange 16, the presence of inorganic anions was found to inhibit the process in the following order: NO₃⁻ > CO₃²⁻ > HCO₃⁻ > CH₃COO⁻ > Cl⁻. researchgate.netutm.my This indicates that nitrate (B79036) ions have the most significant inhibitory effect, while chloride ions have the least. The presence of these anions in the wastewater needs to be considered when designing a treatment process, as they can compete with the dye molecules for the reactive oxidizing species.
Table 5: Effect of Inorganic Anions on Reactive Orange 16 Degradation
| Inorganic Anion | Effect on Degradation |
| Nitrate (NO₃⁻) | Strong Inhibition |
| Carbonate (CO₃²⁻) | Inhibition |
| Bicarbonate (HCO₃⁻) | Inhibition |
| Acetate (CH₃COO⁻) | Inhibition |
| Chloride (Cl⁻) | Weak Inhibition |
Sonochemical and Sonoelectrochemical Treatment Processes
Sonochemical and sonoelectrochemical methods are emerging AOPs that utilize the energy of ultrasound to induce chemical reactions for the degradation of pollutants like this compound. These processes offer unique advantages, including the ability to operate at ambient temperature and pressure.
Synergistic Effects of Ultrasound and Electrochemistry in Dye Degradation
The combination of ultrasound and electrochemistry, known as sonoelectrochemistry, can lead to a synergistic enhancement in the degradation of organic dyes. Ultrasound improves the efficiency of the electrochemical process through several mechanisms. The acoustic cavitation generated by ultrasound enhances the mass transport of the dye molecules to the electrode surface, thereby increasing the reaction rate. It also helps in keeping the electrode surface clean and active by preventing the accumulation of byproducts.
In the sonoelectrochemical degradation of Reactive Orange 122, a high decolorization efficiency of 97% was achieved in 90 minutes in the absence of hydrogen peroxide. biotechrep.ir The removal of Chemical Oxygen Demand (COD) was also significant, reaching 95.5%. biotechrep.ir The addition of hydrogen peroxide further enhanced the decolorization to 99%, although the COD removal was lower at 70%. biotechrep.ir This demonstrates the powerful synergistic effect of combining ultrasound with an electrochemical process for the effective degradation of reactive dyes. The process efficiency is influenced by factors such as the concentration of any added oxidizing agents (like H₂O₂), the initial dye concentration, the pH of the solution, and the applied voltage.
Table 6: Sonoelectrochemical Degradation of Reactive Orange 122
| Treatment Condition | Decolorization Efficiency (90 min) | COD Removal (90 min) |
| Without H₂O₂ | 97% | 95.5% |
| With H₂O₂ | 99% | 70% |
Role of Acoustic Cavitation in Radical Production
Acoustic cavitation is the fundamental phenomenon behind sonochemistry and sonoelectrochemistry. academie-sciences.fr When ultrasound waves (typically in the 20 kHz to 1 MHz range) pass through a liquid, they create oscillating bubbles. academie-sciences.fr These microbubbles expand and contract with the pressure waves until they reach a critical size and violently collapse. academie-sciences.frnih.gov This collapse generates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (around 1000 atm). nih.gov
These extreme conditions cause the thermal dissociation (pyrolysis) of water vapor and oxygen molecules trapped inside the collapsing bubbles. nih.govwikipedia.org The primary reaction is the homolysis of water molecules, which produces highly reactive hydroxyl radicals (•OH) and hydrogen atoms (•H). chemrxiv.org These radicals are then ejected into the surrounding liquid, where they can attack and degrade pollutant molecules like this compound. nih.gov Numerical simulations indicate that in addition to •OH radicals, oxygen atoms (O radicals) can also be generated, particularly at bubble temperatures above 6500 K. nih.gov
Optimization of Sonoelectrochemical Parameters (e.g., Ultrasound Frequency, Input Voltage, Hydrogen Peroxide Concentration)
The efficiency of the sonoelectrochemical degradation of reactive dyes is influenced by several operational parameters. Optimizing these factors is crucial for achieving high degradation and decolorization rates.
Input Voltage/Current: The applied electrical potential or current is a key parameter in the electrochemical part of the process. In a study on the sonoelectrochemical degradation of Reactive Orange 122, an input potential of 1.05 V was identified as optimal. biotechrep.irresearchgate.net For the degradation of Orange G, the removal efficiency increased significantly with the applied current, with 100 mA being an effective value. researchgate.net
Hydrogen Peroxide (H₂O₂) Concentration: The addition of H₂O₂ can enhance the process by providing an additional source of hydroxyl radicals. However, an optimal concentration exists beyond which the efficiency may decrease. For Reactive Orange 122, the optimal H₂O₂ concentration was found to be 3.0 mgL⁻¹. biotechrep.ir Interestingly, in the same study, a 97% decolorization with 95.5% Chemical Oxygen Demand (COD) removal was achieved in 90 minutes without H₂O₂, compared to 99% decolorization and 70% COD removal with H₂O₂. biotechrep.irresearchgate.net This suggests that residual H₂O₂ might interfere with COD measurements or that direct electrochemical and sonochemical effects are highly efficient on their own. biotechrep.ir
pH: The pH of the solution affects both the electrochemical reactions and the cavitation process. Acidic conditions are often favorable. For the sono-electrochemical degradation of Orange G, a pH of 3 resulted in the most significant degradation. researchgate.net A study on Reactive Orange 122 also investigated the effect of pH, determining that a pH of approximately 7.0 was optimal for their specific system. biotechrep.irresearchgate.net
Ultrasound Frequency/Power: The frequency and power of the ultrasound waves determine the intensity of acoustic cavitation. Higher power generally leads to increased radical production and degradation rates, up to a certain point where shielding effects can occur. researchgate.net
| Parameter | Dye | Optimal Value | Observed Effect | Source |
|---|---|---|---|---|
| Input Voltage | Reactive Orange 122 | 1.05 V | Determined as the optimal potential for the process. | biotechrep.ir |
| H₂O₂ Concentration | Reactive Orange 122 | 3.0 mgL⁻¹ | Achieved 99% decolorization; however, a system without H₂O₂ showed higher COD removal (95.5%). | biotechrep.ir |
| pH | Orange G | 3.0 | Significant degradation was achieved at this acidic pH. | researchgate.net |
| pH | Reactive Orange 122 | ~7.0 | Identified as the optimal pH for the specific experimental setup. | biotechrep.ir |
| Electric Current | Orange G | 100 mA | Effective current for achieving significant degradation. | researchgate.net |
Fenton and Photo-Fenton Oxidation Systems
The Fenton process is a classic AOP that uses a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.gov The photo-Fenton process is an enhancement where UV or visible light is used to accelerate radical production and regenerate the ferrous catalyst. mdpi.com
Iron-Mediated Hydroxyl Radical Generation
The core of the Fenton reaction is the catalytic decomposition of H₂O₂ by Fe²⁺ ions, as shown in the equation below. mdpi.com
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Influence of pH, Fe²⁺ Concentration, and H₂O₂ Concentration
The effectiveness of Fenton and photo-Fenton systems is highly dependent on key operational parameters.
pH: This is one of the most critical factors. The optimal pH for the Fenton process is typically in the acidic range, between 2.5 and 4.0. scispace.comscielo.org.za At higher pH values (above 4 or 5), iron precipitates as ferric hydroxide (Fe(OH)₃), which reduces the concentration of dissolved iron available for catalysis and deactivates the system. scispace.comscispace.com At very low pH, the reaction can be inhibited as H₂O₂ is more stable. scispace.com
Fe²⁺ Concentration: The concentration of the ferrous ion catalyst directly impacts the rate of hydroxyl radical generation. scispace.com Increasing the Fe²⁺ concentration generally increases the degradation rate. nih.gov However, an excessive amount of Fe²⁺ can be counterproductive, as it can react with the generated hydroxyl radicals, acting as a scavenger. mdpi.com
H₂O₂ Concentration: The concentration of hydrogen peroxide is crucial as it is the source of the hydroxyl radicals. mdpi.com An increase in H₂O₂ concentration typically leads to a higher degradation efficiency. nih.govresearchgate.net However, similar to the catalyst, an excess of H₂O₂ can also have a scavenging effect, reacting with •OH radicals to form less reactive hydroperoxyl radicals (HO₂•). mdpi.com
| Parameter | Condition | Degradation Efficiency | Source |
|---|---|---|---|
| pH | 3 | 97.77% | researchgate.net |
| 5 | ~80% | researchgate.net | |
| 9 | ~10% | researchgate.net | |
| Fe²⁺ Concentration (mg L⁻¹) | 5 | ~85% | researchgate.net |
| 10 | 97.77% | researchgate.net | |
| 20 | ~96% | researchgate.net | |
| H₂O₂ Concentration (mg L⁻¹) | 50 | ~92% | researchgate.net |
| 100 | 97.77% | researchgate.net | |
| 200 | ~95% | researchgate.net |
Data derived from a study on Reactive Orange 16 (RO16) degradation under the following conditions: 100 mg L⁻¹ dye concentration, pH 3, 10 mg L⁻¹ Fe²⁺, 100 mg L⁻¹ H₂O₂, and 30 minutes reaction time, with one parameter varied at a time. researchgate.net
Combined Fenton-like Processes (e.g., Sono-Photo-Fenton)
To further enhance degradation efficiency, the Fenton process can be combined with other AOPs like sonolysis (ultrasound) and photolysis (UV light). These combined processes, such as sono-Fenton, photo-Fenton, and sono-photo-Fenton, often exhibit synergistic effects, leading to faster and more complete mineralization of pollutants. mdpi.comresearchgate.net
A study on the degradation of Reactive Orange 16 (RO16) compared the efficiency of various Fenton-based systems. Under optimal conditions (pH 3, 100 mg L⁻¹ H₂O₂, 10 mg L⁻¹ Fe²⁺, 30 min), the following degradation efficiencies were achieved:
Fenton: 97.77%
Sono-Fenton: 97.96%
Photo-Fenton (UV-A): 98.78%
Sono-Photo-Fenton (UV-A): 96.12%
In this particular study, the photo-Fenton process showed the highest efficiency, suggesting that UV irradiation significantly accelerated the degradation of RO16. researchgate.net The sono-Fenton process also showed a slight improvement over the conventional Fenton process. researchgate.net
Ozonation and Combined Ozonation Processes
Ozonation is another powerful AOP that utilizes ozone (O₃), a strong oxidizing agent, to break down complex organic molecules. researchgate.net The process can degrade pollutants through two primary pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition in water, a process that is enhanced at alkaline pH. researchgate.net
Ozone is highly effective in decolorizing azo dyes because it readily attacks the chromophoric azo bond (–N=N–). researchgate.net Studies on the ozonation of Reactive Orange 16 have shown that it can completely remove color within a few minutes. researchgate.net The rate of decolorization is enhanced by higher ozone concentrations and higher pH values. researchgate.net For instance, the second-order rate constant for the reaction between ozone and Reactive Orange 16 increased from 2.5 × 10⁵ L/mol·s at pH 2 to 1.4 × 10⁶ L/mol·s at pH 11. researchgate.net
Ozonolysis Mechanisms and Intermediate Product Formation
The degradation of azo dyes like this compound through ozonolysis involves the electrophilic attack of ozone on the electron-rich parts of the dye molecule. The primary sites of attack are the azo bond (-N=N-) and the aromatic rings. The cleavage of the chromophoric azo bond is the principal step in the decolorization process. The reaction can proceed through two main pathways: a direct reaction with molecular ozone and an indirect reaction with highly reactive hydroxyl radicals (·OH) formed from ozone decomposition, especially at alkaline pH.
The reaction mechanism leads to the formation of various intermediate products. The initial attack on the azo bond can result in the formation of nitrogen gas and aromatic fragments such as substituted benzene and naphthalene (B1677914) derivatives. Further oxidation of these aromatic intermediates can lead to the opening of the aromatic rings, producing smaller aliphatic carboxylic acids (like oxalic acid, formic acid, and acetic acid), aldehydes, and inorganic ions such as nitrates, sulfates, and chlorides. While specific studies detailing the complete list of intermediates for this compound are limited, research on similar azo dyes, such as Reactive Orange 16, has identified as many as eleven intermediate organic compounds, indicating that the mineralization process is complex and often incomplete with ozonation alone. science.gov
Ozonation as Pretreatment for Enhanced Biodegradability
While ozonation can be effective for color removal, complete mineralization of dyes like this compound into CO2 and H2O is often not achieved, with total organic carbon (TOC) removal being partial. science.govscience.gov The intermediate products, such as short-chain carboxylic acids, are often more amenable to biological degradation than the original complex dye molecule.
Process Parameter Effects (e.g., Ozone Dose, pH, Reaction Time)
The efficiency of this compound degradation by ozonation is significantly influenced by several key process parameters, including the initial pH of the solution, the applied ozone dose, and the reaction time.
pH: The pH of the solution plays a crucial role in the ozonation mechanism. In acidic conditions, the direct reaction of molecular ozone with the dye molecule predominates. In alkaline conditions (high pH), the decomposition of ozone into highly reactive hydroxyl radicals is accelerated, leading to a more powerful, non-selective oxidation. For many reactive dyes, decolorization efficiency increases with pH. For instance, studies on similar reactive dyes have achieved a maximum color removal efficiency of 98.62% at a pH of 11. science.govscience.govscience.gov
Ozone Dose: The amount of ozone supplied directly impacts the degradation rate. A higher ozone dose provides more oxidizing agents to attack the dye molecules, generally leading to faster and more complete color removal. Research has demonstrated that an inlet ozone dose of 11.5 g/m³ can achieve high decolorization rates in a short reaction time. science.govscience.gov
Reaction Time: The duration of the ozonation process is critical for achieving the desired level of degradation. Decolorization is often rapid, with studies on reactive dyes showing over 97% color removal within the first 5 to 18 minutes of ozone exposure. science.govscience.govscience.gov However, achieving significant TOC reduction requires longer reaction times as the intermediate products are oxidized more slowly.
| Parameter | Condition | Effect on Degradation | Citation |
|---|---|---|---|
| pH | 11 | Maximizes color removal efficiency (up to 98.62%) by promoting hydroxyl radical formation. | science.govscience.govscience.gov |
| Ozone Dose | 11.5 g/m³ | Ensures a high reaction rate constant (0.26 min⁻¹) for rapid decolorization. | science.govscience.gov |
| Reaction Time | 18 minutes | Achieves near-complete decolorization (98.62%) under optimal pH and ozone dose. | science.govscience.gov |
Ionizing Radiation-Based Advanced Oxidation
Ionizing radiation, such as gamma rays and electron beams, as well as UV irradiation, represents another category of AOPs for the degradation of persistent organic pollutants like this compound. These methods utilize high-energy radiation to generate reactive species directly in the aqueous solution.
Degradation by Gamma and UV Irradiation
Both gamma and UV irradiation have been shown to be effective in degrading textile dyes.
Gamma Irradiation: Gamma rays emitted from sources like Cobalt-60 penetrate the aqueous solution and interact with water molecules to produce a range of highly reactive species. This method has the advantage of not requiring any additional chemicals and can treat large volumes of wastewater. Studies have demonstrated the potential of using gamma-irradiation for the removal of dyes from effluents. science.gov
UV Irradiation: Ultraviolet (UV) light, particularly in the presence of a photocatalyst or an oxidizing agent, is a widely studied AOP for dye degradation. symposia.ir Direct photolysis by UV light can cleave bonds within the dye molecule, though the efficiency can be limited. The combination of UV with other oxidants significantly enhances the degradation process. Research has shown that UV-based AOPs can effectively decolorize and degrade this compound. mdpi.comuts.edu.au For example, under UV irradiation alone, a 49% degradation of Reactive Orange has been observed within 4 hours. uts.edu.au
Contribution of Transient Species (e.g., Hydrated Electrons, Hydrogen Atoms, Hydroxyl Radicals)
The degradation of organic compounds during irradiation of aqueous solutions is primarily driven by the radiolytic products of water. The interaction of ionizing radiation with water generates several transient and highly reactive species: the hydroxyl radical (·OH), the hydrated electron (e⁻aq), and the hydrogen atom (H·).
Hydroxyl Radicals (·OH): These are powerful, non-selective oxidizing agents that react rapidly with the dye molecule, leading to hydroxylation of aromatic rings and cleavage of the azo bond. This is considered the primary pathway for oxidative degradation in many AOPs. mdpi.com
The combined action of these oxidizing and reducing species makes irradiation a potent method for breaking down complex molecules like this compound.
Enhancement with Auxiliary Oxidants (e.g., H₂O₂)
The efficiency of radiation-based AOPs can be significantly enhanced by adding auxiliary oxidants, most commonly hydrogen peroxide (H₂O₂).
UV/H₂O₂ Process: The photolysis of H₂O₂ by UV light (specifically UV-C) generates additional hydroxyl radicals, substantially increasing the oxidative capacity of the system. This synergistic effect leads to much faster and more complete degradation of the dye than with either UV or H₂O₂ alone. The UV/H₂O₂ process has been demonstrated to be an effective AOP for treating azo dyes. mst.dkscience.gov
Gamma/H₂O₂ Process: Similarly, adding H₂O₂ to a solution undergoing gamma irradiation can increase the yield of hydroxyl radicals, thereby accelerating the degradation of the target pollutant.
Fenton-like processes, which involve H₂O₂ and an iron catalyst, can also be initiated or enhanced by UV light (photo-Fenton). The photo-Fenton process has been successfully applied to the degradation of this compound, demonstrating its high efficiency in treating dye-containing wastewater. mdpi.comnewcastle.edu.au
| Process | Auxiliary Agent | Mechanism of Enhancement | Citation |
|---|---|---|---|
| UV Irradiation | H₂O₂ | Photolysis of H₂O₂ generates additional hydroxyl radicals, increasing the rate of oxidative degradation. | mst.dkscience.gov |
| UV Irradiation | Fe(II)/H₂O₂ (Photo-Fenton) | UV light enhances the Fenton reaction, leading to a higher production rate of hydroxyl radicals for dye degradation. | mdpi.com |
| Gamma Irradiation | H₂O₂ | Increases the overall yield of hydroxyl radicals in the system, accelerating the degradation process. | newcastle.edu.au |
Hydrodynamic Cavitation Hybrid Processes for this compound Degradation
While specific research focusing exclusively on the degradation of this compound through hydrodynamic cavitation (HC) hybrid processes is limited, extensive studies on structurally similar reactive dyes, such as Reactive Orange 4 (RO4), provide significant insights into the efficacy of these advanced oxidation processes (AOPs). The principles and observed enhancements in degradation and mineralization are considered directly applicable to this compound. This section will, therefore, draw upon key findings from the degradation of Reactive Orange 4 to illustrate the potential of HC-based hybrid techniques.
Hydrodynamic cavitation is a process where the vaporization, expansion, and subsequent collapse of microbubbles in a liquid occur due to pressure variations. This violent collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals (•OH) from the dissociation of water molecules. These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like reactive dyes.
Research into the degradation of Reactive Orange 4 has demonstrated that the efficiency of HC alone can be significantly improved by combining it with oxidizing agents like H₂O₂ and ozone. science.govuts.edu.au In one such study, the operational parameters for the HC process were first optimized to achieve maximum degradation. science.gov Following this optimization, the hybrid processes were evaluated.
It was found that the mineralization of the dye, which is the conversion of the organic molecule into inorganic substances like CO₂ and H₂O, was substantially increased with the hybrid methods. science.govuts.edu.au While hydrodynamic cavitation alone achieved a mineralization rate of 14.67%, the addition of hydrogen peroxide (HC + H₂O₂) more than doubled this rate to 31.90%. science.govuts.edu.au An even more dramatic increase was observed with the introduction of ozone (HC + Ozone), which resulted in a 76.25% mineralization rate. science.govuts.edu.au
These findings indicate a strong synergistic effect between hydrodynamic cavitation and the added oxidizing agents. The synergy coefficient for both HC + H₂O₂ and HC + Ozone processes was calculated to be greater than one, confirming that the combined processes are more effective than the individual treatments alone. science.govuts.edu.au The combination of hydrodynamic cavitation with ozone was identified as the most energy-efficient method for the degradation of Reactive Orange 4 among the tested configurations. science.govuts.edu.au
The enhanced degradation in hybrid systems is attributed to the increased production of hydroxyl radicals. Hydrodynamic cavitation facilitates the decomposition of H₂O₂ and ozone, leading to a higher concentration of these potent oxidizing species.
Research Findings on the Degradation of Reactive Orange 4 by Hybrid Hydrodynamic Cavitation Processes
The following table summarizes the mineralization rates achieved for Reactive Orange 4 using different hydrodynamic cavitation-based methods.
Table 1: Mineralization Rates of Reactive Orange 4 Using Different HC-Based Processes
| Treatment Process | Mineralization Rate (%) |
|---|---|
| Hydrodynamic Cavitation (HC) Alone | 14.67 |
| HC + Hydrogen Peroxide (H₂O₂) | 31.90 |
| HC + Ozone (O₃) | 76.25 |
The data clearly illustrates the significant improvement in mineralization when hydrodynamic cavitation is combined with other oxidizing agents.
Table 2: Synergistic Effects in Hybrid HC Processes for Reactive Orange 4 Degradation
| Hybrid Process | Key Finding | Synergy |
|---|---|---|
| HC + H₂O₂ | More than doubles the mineralization rate compared to HC alone. science.govuts.edu.au | Synergistic coefficient > 1 |
| HC + Ozone | Results in a five-fold increase in mineralization compared to HC alone. science.govuts.edu.au | Synergistic coefficient > 1 |
Biological Degradation and Bioremediation of Reactive Orange 1
Microbial Decolorization and Biodegradation Studies
Microbial decolorization is the primary mechanism for the biological treatment of dye-containing wastewater. It relies on the metabolic activities of microorganisms to transform the dye molecules, leading to a loss of color and partial or complete degradation of the parent compound.
Researchers have successfully isolated and identified several microbial strains with the ability to decolorize and biodegrade Reactive Orange 1. These microorganisms are often sourced from environments contaminated with textile effluents, as they have likely adapted to utilize or tolerate the chemical constituents of the dyes.
Various bacterial species have demonstrated significant efficacy in the degradation of this compound.
Enterococcus faecalis : The strain Enterococcus faecalis YZ 66 has been studied for its ability to decolorize Reactive Orange 16. primescholars.comprimescholars.com Under static anoxic conditions, this strain achieved 77.73% decolorization in 80 minutes. primescholars.comprimescholars.com The biodegradation was confirmed through UV-Visible spectrophotometry, Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) analyses. primescholars.comprimescholars.com The presence of meat extract as an additional nitrogen source was found to enhance the decolorization process. primescholars.com This bacterium has also shown the potential to decolorize a mixture of five different dyes, indicating its versatility for treating mixed industrial effluents. primescholars.comprimescholars.com
Pseudomonas spp. : A strain of Pseudomonas spp. was found to be highly effective in decolorizing Reactive Orange, achieving 98% decolorization at a concentration of 50 mg/L within five hours under static anoxic conditions. sciepub.com The optimal conditions for this process were identified as a pH of 8.0 and a temperature of 37°C. sciepub.comsciepub.com The bacterium demonstrated strong decolorizing activity in the temperature range of 27°C to 37°C. sciepub.com The degradation of the dye by this strain was further confirmed by Fourier Transform Infrared (FTIR) analysis. sciepub.com A consortium including Pseudomonas spp. has also been used to degrade this compound. tandfonline.com
Enterobacter aerogenes : A bacterial consortium that included Enterobacter aerogenes was isolated from a Down Flow Fixed Film Reactor (DFFR) treating dye wastewater. ijert.org This consortium demonstrated a high decolorization ability of 94±2% for Reactive Violet 5 R under a wide range of conditions, including a pH range of 4 to 10 and temperatures from 25 to 50°C. ijert.org It was also effective in decolorizing other reactive dyes, including Reactive Orange W3R. ijert.org Another study highlighted the potential of Enterobacter aerogenes ES014, isolated from dye effluent, in effectively decolorizing various azo dyes. researchgate.net
Interactive Data Table: Bacterial Degradation of this compound
| Bacterial Strain | Decolorization Efficiency | Time | Initial Dye Concentration | Optimal pH | Optimal Temperature | Conditions |
|---|---|---|---|---|---|---|
| Enterococcus faecalis YZ 66 | 77.73% | 80 minutes | 50 mg/L | - | 37°C | Static anoxic |
| Pseudomonas spp. | 98% | 5 hours | 50 mg/L | 8.0 | 37°C | Static anoxic |
| Enterobacter aerogenes (consortium) | 94±2% (for Reactive Violet 5 R) | 5 to 96 hours | 100 to 1000 mg/L | 4 to 10 | 25 to 50°C | - |
Isolation and Characterization of Dye-Degrading Microorganisms
Actinobacteria
Actinobacteria, particularly from marine environments, have emerged as potent degraders of azo dyes.
Streptomyces albidoflavus : The strain Streptomyces albidoflavus 3MGH has been shown to effectively decolorize and degrade Reactive Orange 122. nih.govdntb.gov.uanih.gov It achieved up to 60.74% decolorization within 5 days at a dye concentration of 0.3 g/L. nih.govdntb.gov.uanih.gov The optimal conditions for this process were a temperature of 35°C and a pH of 6, with sucrose (B13894) and beef extract as the carbon and nitrogen sources, respectively. nih.govdntb.gov.uanih.gov Following optimization, a significant reduction of 94.4% in the total organic carbon of Reactive Orange 122 was observed. nih.govdntb.gov.uanih.gov
Marine Nocardiopsis sp. : A marine actinobacterium, Nocardiopsis sp. strain VITVAMB 1, isolated from sediment samples, demonstrated remarkable efficiency in decolorizing Reactive Orange 16. ijbiotech.comresearchgate.netnih.gov This strain decolorized 85.6% of the dye at a concentration of 250 mg/L within 24 hours. ijbiotech.comresearchgate.net The maximum decolorization was observed at a pH of 8, a temperature of 35°C, and a salt concentration of 3%. ijbiotech.comresearchgate.netnih.gov The degradation was confirmed by HPLC and FTIR analysis. ijbiotech.comresearchgate.net
Interactive Data Table: Actinobacterial Degradation of this compound
| Actinobacterial Strain | Decolorization Efficiency | Time | Initial Dye Concentration | Optimal pH | Optimal Temperature |
|---|---|---|---|---|---|
| Streptomyces albidoflavus 3MGH | 60.74% | 5 days | 300 mg/L | 6 | 35°C |
| Marine Nocardiopsis sp. VITVAMB 1 | 85.6% | 24 hours | 250 mg/L | 8 | 35°C |
Enzymatic Mechanisms of Azo Dye Transformation
The breakdown of azo dyes by microorganisms is facilitated by specific enzymes that catalyze the cleavage of the azo bond (-N=N-), which is the primary chromophore responsible for the dye's color.
Azo reductases are the key enzymes responsible for the initial step in the biodegradation of azo dyes. rsc.org These enzymes catalyze the reductive cleavage of the azo bond, typically under anaerobic or microaerophilic conditions, resulting in the formation of colorless aromatic amines. rsc.orgresearchgate.net The mechanism involves the transfer of reducing equivalents, often from NADH or NADPH, to the azo dye. rsc.org The process is generally inhibited by the presence of oxygen. ijert.org For instance, the degradation of Reactive Orange 16 by Enterococcus faecalis YZ 66 occurs under static anoxic conditions, which favors the activity of azo reductases. primescholars.com The marine origin of Nocardiopsis sp. VITVAMB 1 also suggests it is an attractive source for novel azo dye reducing enzymes. ijbiotech.comnih.gov
Laccases (EC 1.10.3.2) are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, including some azo dyes. frontiersin.orgscispace.com Unlike azo reductases, laccases are oxidative enzymes and function under aerobic conditions. nih.gov The degradation of Reactive Orange 122 by Streptomyces albidoflavus 3MGH involves the laccase enzyme, which had a specific activity of 5.96 U/mg after the treatment process. nih.govdntb.gov.uanih.gov Similarly, the degradation of Reactive Orange 16 by Aspergillus flavus A5P1 was found to involve extracellular laccase as a key enzyme. nih.gov However, some studies have shown that laccase treatment alone may not be effective for all reactive dyes. researchgate.net The mechanism of laccase-mediated degradation often involves the generation of radicals, leading to the breakdown of the dye structure. scispace.com
NADH-DCIP Reductase
NADH-DCIP (Nicotinamide adenine (B156593) dinucleotide-2,6-dichlorophenol indophenol) reductase is a significant oxidoreductase enzyme implicated in the initial stages of azo dye biodegradation. This enzyme facilitates the transfer of electrons from NADH to the azo dye, which acts as the electron acceptor, leading to the reductive cleavage of the azo bond (-N=N-). This process is a crucial step in the decolorization of this compound.
Research has demonstrated a significant induction in NADH-DCIP reductase activity in various microorganisms during the decolorization of Reactive Orange 16 (a common variant of this compound). For instance, in studies involving Bacillus sp. ADR, a notable increase in the activity of extracellular NADH-DCIP reductase was observed during the dye's decolorization, suggesting its direct role in the breakdown process. nih.gov Similarly, activated sludge developed for treating textile dyes, including a variant named Reactive Orange HE2R, showed a significant increase in NADH-DCIP reductase activity in the sludge cells after decolorization compared to control cells. ijsr.netresearchgate.net This enzyme is considered a marker for the azo bond reduction process. frontiersin.org The reduction of DCIP by the enzyme, which changes the blue color of DCIP to a colorless form, serves as an indicator of this activity. frontiersin.org
The induction of NADH-DCIP reductase, often alongside other enzymes like laccase and azoreductase, is a common observation in bacterial consortia capable of high decolorization efficiency for reactive dyes, including Reactive Orange 16. jmbfs.org This enzymatic action is a key component of the metabolic machinery that allows microorganisms to break down the complex and recalcitrant structure of azo dyes.
Table 1: Research Findings on NADH-DCIP Reductase and this compound Decolorization
| Microorganism/System | Reactive Orange Variant | Key Findings | Reference |
| Bacillus sp. ADR | C.I. Reactive Orange 16 | Significant induction in extracellular NADH-DCIP reductase activity during decolorization. | nih.gov |
| Activated Sludge | Reactive Orange HE2R | NADH-DCIP reductase activity significantly increased in sludge cells after decolorization. | ijsr.netresearchgate.net |
| Bacterial Consortium | Reactive Orange 16 | Enhanced activity of NADH-DCIP reductase contributed to 98-99% decolorization. | jmbfs.org |
| Brevibacillus laterosporus | General Azo Dyes | NADH-DCIP reductase is a key enzyme in the decolorization process. | jmbfs.org |
Bioreactor Technologies for this compound Treatment
Activated Sludge Systems
Activated sludge is a widely used biological wastewater treatment process that employs a mixed community of microorganisms to break down organic pollutants. ijsr.netresearchgate.net This system has been applied to the treatment of textile effluents containing reactive dyes like this compound. The process involves aerating the wastewater in the presence of a flocculated suspension of microorganisms, which form the activated sludge. ijsr.netresearchgate.net
The effectiveness of activated sludge systems in decolorizing this compound is often dependent on the presence of co-substrates and the acclimation of the microbial community. In a lab-scale study, activated sludge was developed to decolorize Reactive Orange HE2R, achieving 98% decolorization within 24 hours when supplemented with yeast extract. ijsr.netresearchgate.net The mechanism involves both biosorption of the dye onto the sludge biomass and enzymatic degradation. iwaponline.com Key enzymes identified in this process include laccase and NADH-DCIP reductase. ijsr.netresearchgate.net
However, conventional aerobic activated sludge processes alone may have limitations in completely degrading azo dyes. The initial reductive cleavage of the azo bond, which is essential for decolorization, occurs more efficiently under anoxic or anaerobic conditions. kuleuven.be Therefore, integrated systems that combine anaerobic or anoxic stages with an aerobic activated sludge process are often more effective for the complete treatment of wastewater containing this compound.
Table 2: Performance of Activated Sludge Systems for Reactive Orange Treatment
| Reactive Orange Variant | Co-substrate | Decolorization Efficiency | Time | Key Finding | Reference |
| Reactive Orange HE2R | Glucose | 51% | 24 h | Glucose as a co-substrate enhances decolorization. | ijsr.netresearchgate.net |
| Reactive Orange HE2R | Yeast Extract | 98% | 24 h | Yeast extract is a highly effective co-substrate for rapid decolorization. | ijsr.netresearchgate.net |
| Reactive Orange 122 | Not specified | 51.12% | 5 days | Streptomyces sp. in an activated sludge-like system showed degradation potential. | ekb.eg |
Moving-Bed Biofilm Reactors (MBBR)
Moving-Bed Biofilm Reactors (MBBRs) are an advanced biological wastewater treatment technology that utilizes plastic carriers with large surface areas to support the growth of a dense biofilm of microorganisms. taylors.edu.my These carriers are kept in suspension within the reactor, either by aeration in aerobic systems or by mechanical mixing in anaerobic/anoxic systems. taylors.edu.my MBBRs have shown high efficiency in treating textile wastewater containing Reactive Orange 16. taylors.edu.mynih.gov
The biofilm structure in MBBRs provides a protected environment for the microorganisms, making the system more resilient to shock loads and toxic compounds often found in textile effluents. taylors.edu.my Studies have demonstrated that an integrated anoxic-aerobic sequencing batch MBBR (SBMBBR) can achieve complete biodecolorization and over 97% COD removal for wastewater containing Reactive Orange 16. taylors.edu.my The presence of both suspended and attached-growth biomass contributes to the high treatment efficiency. taylors.edu.my
In another study, a combination of ozonation as a pre-treatment followed by an MBBR was effective for treating Reactive Orange 16. The MBBR achieved an average Chemical Oxygen Demand (COD) and ammonium (B1175870) removal of 93% and 97%, respectively. nih.gov A parallel MBBR system without pre-ozonation also showed high COD (90%) and ammonium removal (97%) but was ineffective in color removal, highlighting the importance of an initial anaerobic/anoxic or chemical oxidation step for decolorization. nih.govresearchgate.net
Table 3: Performance of MBBRs in Treating Reactive Orange 16 Wastewater
| Reactor Configuration | Pre-treatment | COD Removal | Color Removal | Key Findings | Reference |
| Anoxic-Aerobic SBMBBR | None | >97% | 100% | Complete biodecolorization and high COD removal achieved. | taylors.edu.my |
| Aerobic MBBR | Ozonation (5 min) | 93% | >97% (by ozone) | Ozonation pre-treatment is effective for color removal, followed by high COD removal in MBBR. | nih.gov |
| Aerobic MBBR | None | 90% | Ineffective | Aerobic MBBR alone is not effective for color removal but achieves high COD removal. | nih.govresearchgate.net |
Anaerobic Bioreactors for Azo Bond Cleavage
Anaerobic bioreactors are highly effective for the initial and most critical step in the biodegradation of azo dyes: the reductive cleavage of the azo bond. bioline.org.br This process, known as decolorization, breaks the -N=N- linkage that gives the dye its color, resulting in the formation of colorless aromatic amines. bioline.org.br This reduction is carried out by a wide range of anaerobic bacteria that use the azo dye as an electron acceptor in the absence of more favorable acceptors like oxygen or nitrate (B79036). researchgate.net
Various types of anaerobic bioreactors have been employed for treating textile wastewater containing dyes like Reactive Orange 16. These include anaerobic biofilters, Upflow Anaerobic Sludge Blanket (UASB) reactors, and anaerobic stages in multi-stage reactor systems. bioline.org.brresearchgate.net For instance, a bench-scale system comprising an anaerobic biofilter followed by anoxic and aerobic reactors achieved 90% color removal from a synthetic wastewater containing Reactive Orange 16. researchgate.netcabidigitallibrary.org The majority of this decolorization occurred in the anaerobic stage. researchgate.net
The efficiency of anaerobic bioreactors is dependent on factors such as hydraulic retention time (HRT) and the presence of a suitable co-substrate to provide the necessary electrons for the reduction reaction. researchgate.net While anaerobic treatment is excellent for color removal, the resulting aromatic amines may be persistent and require a subsequent aerobic stage for complete degradation and detoxification. bioline.org.brcabidigitallibrary.org Studies have confirmed that some sulfonated aromatic amines formed from the anaerobic cleavage of Reactive Orange 16 can be recalcitrant to further biodegradation. researchgate.netcabidigitallibrary.org
Optimization of Biological Treatment Parameters
The efficiency of biological degradation of this compound is significantly influenced by several operational parameters. Optimizing these parameters is crucial for maximizing decolorization and degradation rates in bioreactor systems. mdpi.com Key parameters include pH, temperature, dye concentration, and the availability of carbon and nitrogen sources. jmbfs.orgbiotech-asia.org
pH: The optimal pH for the decolorization of reactive dyes by most bacteria generally falls within the range of 6.0 to 10.0. jmbfs.org For instance, the decolorization of Reactive Orange 122 by Streptomyces sp. was found to be maximal at a pH of 6. ekb.egresearchgate.net Similarly, Bacillus sp. ADR showed optimal decolorization of Reactive Orange 16 at a pH of 7-8. nih.gov
Temperature: Temperature affects microbial growth and enzyme activity. The optimal temperature for the degradation of Reactive Orange 16 by Bacillus sp. ADR was found to be between 30-40°C. nih.gov For Streptomyces sp. degrading Reactive Orange 122, the optimal temperature was 35°C. ekb.egresearchgate.net
Co-substrates: As a co-metabolic process, the presence of additional carbon and nitrogen sources is often essential. Glucose has been identified as an effective carbon source, and yeast extract as a highly efficient nitrogen source for the decolorization of Reactive Orange variants by both pure bacterial strains and mixed cultures like activated sludge. ijsr.netresearchgate.netbiotech-asia.org
Dye Concentration: The initial concentration of the dye can impact the efficiency of the biological treatment. While some microorganisms can tolerate high concentrations, efficiency may decrease beyond a certain threshold. For example, Streptomyces sp. (A5) showed maximum degradation of Reactive Orange 122 at a dye concentration of 0.3 g/L. ekb.egresearchgate.net
Statistical methods like Response Surface Methodology (RSM) are often employed to study the interactive effects of these parameters and to determine the optimal conditions for achieving the highest degradation efficiency with minimal experimental runs. sci-hub.se
Table 4: Optimal Parameters for this compound Degradation
| Microorganism/System | Reactive Orange Variant | Optimal pH | Optimal Temperature (°C) | Other Optimal Conditions | Reference |
| Bacillus sp. ADR | C.I. Reactive Orange 16 | 7-8 | 30-40 | Presence of electron donors like sodium acetate. | nih.gov |
| Streptomyces sp. (A5) | Reactive Orange 122 | 6 | 35 | Dye concentration of 0.3 g/L. | ekb.egresearchgate.net |
| Pseudomonas putida | Reactive Orange 72 | 9 | 35 | Glucose as carbon source, yeast extract as nitrogen source. | biotech-asia.org |
| Activated Sludge | Reactive Orange HE2R | Not specified | Not specified | Yeast extract as co-substrate. | ijsr.netresearchgate.net |
Optimal pH and Temperature Conditions
The pH of the medium and the incubation temperature are critical parameters that significantly influence the efficiency of microbial dye degradation. These factors directly affect the activity of the enzymes responsible for breaking down the dye molecules. Different microorganisms exhibit varying optimal conditions for the decolorization of Reactive Orange dyes.
Research has shown that bacterial cultures generally achieve maximum decolorization at pH values near neutral or slightly alkaline. sciepub.com For instance, a strain of Pseudomonas spp. demonstrated optimal decolorization of Reactive Orange at a pH of 8.0. sciepub.comsciepub.com Similarly, the marine actinobacterium Nocardiopsis sp. showed the highest degradation of Reactive Orange 16 at pH 8. ijbiotech.com In contrast, a study on Enterococcus faecalis strain YZ 66 found its optimal pH for degrading Reactive Orange 16 to be 5.0. primescholars.com Another study using Streptomyces sp (A5) for Reactive Orange 122 degradation reported a maximal rate at pH 6. ekb.egnih.gov The decolorization rate tends to decrease at more acidic or highly alkaline pH levels. psu.edu For example, one Pseudomonas culture showed decolorization activity in the pH range of 5-8, but the efficiency dropped to 38% at pH 4 and 15% at pH 3. sciepub.comsciepub.com
Temperature is another vital factor, with most effective bacteria being mesophilic, functioning best in a moderate temperature range. The optimal temperature for the Pseudomonas spp. was found to be 37°C. sciepub.comsciepub.com At temperatures of 42°C and 45°C, decolorization ceased, highlighting that the process is a result of microbial enzymatic reactions rather than simple adsorption. sciepub.comsciepub.com Similarly, Enterococcus faecalis YZ 66 had a temperature optimum of 40°C, with no decolorization observed at 45°C and 50°C. primescholars.com Studies on Streptomyces sp. and Nocardiopsis sp. identified 35°C as the optimal temperature for the degradation of Reactive Orange 122 and Reactive Orange 16, respectively. ijbiotech.comekb.egnih.gov
| Microorganism | Reactive Orange Variant | Optimal pH | Optimal Temperature (°C) | Source |
|---|---|---|---|---|
| Pseudomonas spp. | Reactive Orange | 8.0 | 37 | sciepub.comsciepub.com |
| Enterococcus faecalis YZ 66 | Reactive Orange 16 | 5.0 | 40 | primescholars.com |
| Streptomyces sp. (A5) | Reactive Orange 122 | 6.0 | 35 | ekb.egnih.gov |
| Nocardiopsis sp. | Reactive Orange 16 | 8.0 | 35 | ijbiotech.com |
| Lactobacillus sp. | Reactive Orange 16 | 7.0 | 30 | psu.edu |
Influence of Supplemental Carbon and Nitrogen Sources
The biodegradation of azo dyes, which are often carbon-deficient, can be significantly enhanced by the addition of supplemental carbon and nitrogen sources. ijsr.netresearchgate.net These co-substrates are crucial for microbial growth and for providing the necessary reducing equivalents for the cleavage of the azo bond. idosi.orgjeb.co.in
Studies have consistently shown that organic nitrogen sources like yeast extract, peptone, and beef extract effectively boost decolorization. nih.govjeb.co.in In one study, activated sludge achieved 98% decolorization of Reactive Orange HE2R within 24 hours when yeast extract was used as a supplemental source. ijsr.net The addition of glucose as a carbon source also led to a 51% decolorization in the same timeframe. ijsr.net Yeast extract is considered an essential supplement as it helps regenerate NADH, which acts as an electron donor for the bacterial reduction of dyes. jeb.co.in
Different microorganisms show preferences for various sources. For Streptomyces albidoflavus 3MGH, sucrose was the most effective carbon source, while peptone and beef extract were the best nitrogen sources for degrading Reactive Orange 122. nih.gov For a Lactobacillus strain, decolorization of Reactive Orange 16 was rapid when both sucrose and peptone were added to the medium. psu.edu In contrast, some studies have noted that certain sugars may inhibit decolorization due to catabolite repression. idosi.org Generally, complex organic sources are required for efficient azo dye decolorization by both pure and mixed microbial cultures. idosi.org
| Microorganism/System | Reactive Orange Variant | Supplemental Source | Decolorization Efficiency | Time | Source |
|---|---|---|---|---|---|
| Activated Sludge | Reactive Orange HE2R | Yeast Extract | 98% | 24 h | ijsr.net |
| Activated Sludge | Reactive Orange HE2R | Glucose | 51% | 24 h | ijsr.net |
| Streptomyces albidoflavus 3MGH | Reactive Orange 122 | Sucrose | 89.79% | - | nih.gov |
| Streptomyces albidoflavus 3MGH | Reactive Orange 122 | Beef Extract | 85.12% | - | nih.gov |
| Bacillus megaterium PMS82 | Acid Orange | Yeast Extract | High | <16 h | sciepub.com |
Initial Dye Concentration Effects on Microbial Activity
The initial concentration of the dye is a significant factor that affects the rate and extent of bioremediation. frontiersin.org High concentrations of azo dyes can be toxic to microorganisms, inhibiting their growth and enzymatic activity. frontiersin.orgmedcraveonline.com This toxicity can lead to a decrease in decolorization efficiency as the dye concentration increases. psu.edu
Several studies have observed an inverse relationship between dye concentration and decolorization rate. sciepub.commedcraveonline.com For example, a strain of Pseudomonas spp. could decolorize 95% of a 50 mg/L Reactive Orange solution in 5 hours, but it took 48 hours to decolorize 80% of a 250 mg/L solution. sciepub.com Similarly, Bacillus megaterium PMS82 achieved 100% decolorization of Acid Orange at 100 mg/L within 16 hours, but the efficiency dropped to 63% at a concentration of 800 mg/L, requiring 38 hours. sciepub.com The lower decolorization percentage and longer time required at higher concentrations are often attributed to the inhibitory effects of the dye on microbial growth and the blocking of enzyme active sites. sciepub.comfrontiersin.org
However, some microbial strains or consortia can tolerate and degrade relatively high concentrations of dye. A culture of Enterococcus faecalis YZ 66 showed increasing decolorizing ability with dye concentrations from 50 to 400 mg/L. primescholars.com The ability of a microbe to decolorize dyes at concentrations typically found in industrial wastewater (reported to range from 60-250 mg/L) is a key indicator of its potential for practical application. primescholars.com
| Microorganism | Reactive Orange Variant | Initial Dye Concentration (mg/L) | Decolorization Efficiency | Time | Source |
|---|---|---|---|---|---|
| Pseudomonas spp. | Reactive Orange | 50 | 95% | 5 h | sciepub.com |
| 250 | 80% | 48 h | |||
| Bacillus megaterium PMS82 | Acid Orange | 100 | 100% | 16 h | sciepub.com |
| 800 | 63% | 38 h | |||
| Nocardiopsis sp. | Reactive Orange 16 | 250 | 85.6% | 24 h | ijbiotech.com |
Impact of Salt Concentration on Bioremediation
Textile industry effluents are characterized by high concentrations of salts, which are used in the dyeing process. sciepub.commdpi.com High salinity can be inhibitory to many microorganisms due to effects like plasmolysis, which is the loss of water from the cell in a hypertonic environment. sciepub.commdpi.com Therefore, the salt tolerance of a microbial strain is crucial for its application in treating real-world textile wastewater. sciepub.com
Several studies have investigated the effect of salt concentration on the bioremediation of Reactive Orange. Some bacteria are capable of withstanding and effectively degrading dyes in saline conditions. For instance, Bacillus megaterium PMS82 demonstrated effective decolorization of Acid Orange at salt concentrations up to 2% (w/v). sciepub.com A marine-derived Nocardiopsis sp. achieved maximum decolorization of Reactive Orange 16 at a salt concentration of 3%. ijbiotech.com Another study found that Shewanella species could completely decolorize different azo dyes at salt concentrations as high as 6%. medcraveonline.com The ability to function in high-salt environments makes these microbes attractive candidates for treating saline industrial effluents. ijbiotech.com
Elucidation of Biodegradation Pathways and Metabolite Identification
Understanding the biodegradation pathway and identifying the intermediate metabolites is essential to confirm that the decolorization is due to degradation rather than just adsorption and to assess the detoxification of the parent compound. jabsonline.org Techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), Fourier-transform infrared spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for this purpose. ijsr.netjabsonline.org
The initial step in the anaerobic biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–), which leads to the formation of generally colorless but potentially hazardous aromatic amines. hibiscuspublisher.comresearchgate.net Subsequent aerobic or anaerobic degradation of these amines can lead to complete mineralization.
GC-MS analysis of the degradation products of Reactive Orange HE2R by activated sludge identified metabolites such as 2-amino butane (B89635), 4-sulpho aniline (B41778), and sulphoaniline, confirming the breakdown of the original dye structure. ijsr.net In another study, the anaerobic degradation of Reactive Orange 16 (RO16) by digested sludge resulted in the formation of pentanoic acid and phenol (B47542), indicating the successful cleavage of the azo bond. hibiscuspublisher.comresearchgate.net Analysis of degraded Reactive Orange 16 by a Lactobacillus strain using LC-MS revealed the presence of 1-amino-1-naphthalene sulphonic acid. psu.edu These studies provide evidence of the complex pathways involved in the microbial breakdown of Reactive Orange dyes. ijsr.netresearchgate.net
Adsorption Based Removal Strategies for Reactive Orange 1
Development and Application of Adsorbent Materials
The effectiveness of the adsorption process is largely dependent on the choice of adsorbent. Researchers have explored a wide range of materials, from conventional options to innovative nanomaterials, to efficiently remove Reactive Orange 1 from aqueous solutions.
Conventional Activated Carbon and its Derivatives
Activated carbon is a widely utilized adsorbent due to its well-developed pore structure and large surface area, which provide a high capacity for dye adsorption. mdpi.comutar.edu.my However, its high cost has prompted research into more economical alternatives. mdpi.com Various agricultural and industrial byproducts have been used as precursors for activated carbon production. For instance, activated carbon derived from rice husk ash has been successfully employed for the removal of Reactive Orange 16. tandfonline.com Similarly, activated carbons prepared from sugarcane bagasse pith through chemical activation with phosphoric acid (H₃PO₄) and zinc chloride (ZnCl₂) have demonstrated high removal efficiencies for reactive orange dyes. researchgate.net The adsorption capacity of activated carbon can vary significantly depending on the source material and activation method, with reported values for Reactive Orange 16 ranging from 3.53 mg/g for walnut shell-based carbon to 456 mg/g for Brazilian-pine fruit shell-derived carbon. scirp.orgscirp.org
Low-Cost Biosorbents
In the quest for cost-effective and environmentally friendly solutions, a variety of low-cost biosorbents derived from agricultural waste and natural polymers have been investigated for the removal of this compound. These materials are abundant, readily available, and possess a range of functional groups capable of binding dye molecules. utar.edu.my
Modified sunflower stems have been explored as a potential adsorbent for Reactive Orange 16. trjums.ac.ir Studies have also been conducted on the use of sunflower seed shells for the removal of this dye. researchgate.net Furthermore, materials like corn cob and sugarcane dust have shown promise in adsorbing reactive dyes. bibliotekanauki.plscielo.br
Chitosan (B1678972), a biopolymer derived from shrimp shells, has garnered significant attention due to its excellent adsorption properties. medcraveonline.comresearchgate.net The amine and hydroxyl groups on the chitosan backbone serve as active sites for dye binding. medcraveonline.com Chitosan extracted from Penaeus merguiensis shrimp shells has been shown to be effective in removing Reactive Orange 107, achieving a removal efficiency of 96.20%. researchgate.netscirp.org The degree of deacetylation of chitosan is a crucial factor influencing its adsorption capacity. scirp.org
| Biosorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |
| Modified Sunflower Stem | Reactive Orange 16 | Not Specified | trjums.ac.ir |
| Sunflower Seed Shells | Reactive Orange 16 | Not Specified | researchgate.net |
| Corn Cob | Reactive Orange 16 | 25.25 | bibliotekanauki.pl |
| Sugarcane Dust | Reactive Dyes | 13.9 - 50.4 | scielo.br |
| Chitosan (from Penaeus merguiensis) | Reactive Orange 107 | Not Specified (96.20% removal) | researchgate.netscirp.org |
Nanomaterial Adsorbents
The advent of nanotechnology has introduced a new class of highly efficient adsorbents for water treatment. Nanomaterials offer a significantly larger surface area-to-volume ratio compared to their bulk counterparts, leading to enhanced adsorption capacities. ijcce.ac.ir
Functionalized Magnetic Nanoparticles: Magnetic nanoparticles (MNPs), particularly those based on iron oxides like Fe₃O₄, are of great interest due to their high adsorption capacity and the ease of separation from the solution using an external magnetic field. ijcce.ac.iriwaponline.com To enhance their selectivity and adsorption efficiency, these nanoparticles are often functionalized with various organic molecules.
Chitosan-functionalized magnetic nanoparticles have been successfully synthesized and used for the removal of Reactive Orange 107. scirp.org These nanocomposites combine the adsorptive properties of chitosan with the magnetic separability of the iron oxide core. scirp.org
Ionic Liquid Coated Fe₃O₄: Ionic liquids (ILs) are salts that are liquid at low temperatures and can be used to modify the surface of magnetic nanoparticles. An adsorbent composed of Fe₃O₄ nanoparticles coated with the ionic liquid 1-tetradecyl-3-methylimidazolium (B1224123) bromide ([C₁₄MIM][Br]) has been developed for the removal of Reactive Orange 122. ijcce.ac.irijcce.ac.ir This novel adsorbent demonstrated high removal efficiency, with over 98% of the dye being removed under optimal conditions. ijcce.ac.irijcce.ac.ir The hydrophobic interactions between the ionic liquid and the dye molecules play a significant role in the adsorption process. ijcce.ac.ir
| Nanomaterial Adsorbent | Target Dye | Key Findings | Reference |
| Chitosan Functionalized Magnetic Nanoparticles | Reactive Orange 107 | Efficient removal under acidic conditions. | scirp.org |
| Ionic Liquid Coated Fe₃O₄ | Reactive Orange 122 | >98% removal efficiency; hydrophobic interactions are key. | ijcce.ac.irijcce.ac.ir |
Industrial Sludge and By-product Based Adsorbents
Industrial sludges and by-products, often considered waste materials, can be repurposed as low-cost adsorbents for dye removal. academicjournals.org This approach not only addresses the issue of waste disposal but also provides an economical solution for wastewater treatment. academicjournals.org For instance, dried activated sludge has been shown to be effective in adsorbing reactive dyes, with a maximum monolayer adsorption capacity of 116 mg/g at 20°C and pH 2. iwaponline.com Similarly, chrome sludge has been utilized as an adsorbent for the removal of various dyes, including Reactive Orange 16. tandfonline.com The adsorption capacities of these materials can be significant, making them a viable alternative to conventional adsorbents. mdpi.com
Adsorption Mechanisms and Equilibrium Isotherm Models
The interaction between this compound and the adsorbent surface is a complex process governed by various physical and chemical forces. Understanding these mechanisms is crucial for optimizing the adsorption process. The primary mechanisms involved in the adsorption of anionic dyes like this compound include electrostatic interactions, hydrogen bonding, and π-π interactions. mdpi.com At acidic pH values, the surface of many adsorbents becomes positively charged, which promotes the electrostatic attraction of the anionic dye molecules. mdpi.commdpi.com
To quantitatively describe the equilibrium state of adsorption, several isotherm models are employed. The Langmuir and Freundlich models are the most commonly used.
Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. mdpi.com It is often indicative of a chemisorption process. mdpi.com The Langmuir model was found to be a good fit for the adsorption of Reactive Orange 16 onto a Cu(I)-Polyaniline composite, suggesting a homogeneous distribution of active sites on the adsorbent surface. mdpi.com
Freundlich Isotherm: This model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. mdpi.com It is often associated with multilayer adsorption. scirp.org The adsorption of Reactive Orange 122 onto ionic liquid-coated Fe₃O₄ nanoparticles was well-described by the Freundlich model. ijcce.ac.irijcce.ac.ir
The choice of the best-fitting isotherm model provides valuable insights into the nature of the adsorption process and the properties of the adsorbent.
Kinetic Studies of Adsorption Processes
The study of adsorption kinetics is essential for understanding the rate at which the dye is removed from the solution and for designing efficient adsorption systems. Two of the most frequently used kinetic models are the pseudo-first-order and pseudo-second-order models.
Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites. It is generally applicable over the initial stage of the adsorption process and often describes physisorption. mdpi.com The adsorption of Reactive Orange 16 onto Amberlyst A21 resin was found to follow the pseudo-first-order model. dergipark.org.tr
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.com A wide range of studies on the adsorption of reactive orange dyes have found that the pseudo-second-order model provides the best fit for the experimental data. For example, the adsorption of Reactive Orange 16 onto a Cu(I)-Polyaniline composite and the adsorption of Reactive Orange 122 onto ionic liquid-coated Fe₃O₄ nanoparticles were both well-described by this model. mdpi.comijcce.ac.irijcce.ac.ir
The correlation coefficient (R²) values obtained from fitting these models to the experimental data are used to determine the most appropriate kinetic model for a given adsorption system.
Factors Influencing Adsorption Efficiency
Adsorbent Dosage
The adsorbent dosage, which is the mass of the adsorbent used for a specific volume of dye solution, is a critical parameter in determining the removal efficiency of this compound. Generally, an increase in the adsorbent dosage leads to a higher percentage of dye removal. dergipark.org.trjocpr.comscispace.com This is attributed to the increased surface area and the greater number of available active sites for adsorption as more adsorbent material is introduced into the solution. dergipark.org.trmdpi.com
For instance, in a study using Amberlyst A21 resin to remove Reactive Orange 16, increasing the adsorbent dosage from 0.75 to 2.00 g L⁻¹ resulted in an increase in the removal percentage from 73.42% to 100.00% for a 100 mg L⁻¹ dye solution. dergipark.org.tr Similarly, the removal of Reactive Orange 107 using fungus Alternaria raphani biomass increased with a dosage increase from 0.5 to 3.0 g. jocpr.com Another study observed that with an increase in adsorbent dosage from 0.1 to 0.4 g/L, the adsorption rate increased by 23% for RR-198. scispace.com
However, beyond a certain optimal dosage, the increase in removal efficiency may become less significant or plateau. mdpi.com This can be due to the fixed concentration of dye molecules for a given volume, leading to the saturation of available adsorption sites. mdpi.com It has also been observed that while the percentage of dye removal increases with dosage, the adsorption capacity (the amount of dye adsorbed per unit mass of the adsorbent) tends to decrease. iwaponline.comresearchgate.net This inverse relationship is because at higher dosages, many active sites remain unsaturated, leading to a lower utilization of the adsorbent's full capacity. iwaponline.com For example, when using CaFe₂O₄ nanoparticles, the adsorption capacity decreased from 157.06 mg/g to 52.14 mg/g as the adsorbent dose was increased from 0.125 g/L to 1.5 g/L. iwaponline.com
Table 1: Effect of Adsorbent Dosage on this compound Removal
| Adsorbent | Initial Dye Concentration (mg/L) | Adsorbent Dosage (g/L) | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|---|
| Amberlyst A21 | 100 | 0.75 | 74.42 | - | dergipark.org.tr |
| Amberlyst A21 | 100 | 2.00 | 100.00 | - | dergipark.org.tr |
| CaFe₂O₄ nanoparticles | 80 | 0.125 | - | 157.06 | iwaponline.com |
| CaFe₂O₄ nanoparticles | 80 | 1.5 | - | 52.14 | iwaponline.com |
| Cu(I)-PANI composite | 100 | up to 0.06 | Increasing | - | mdpi.com |
| Alternaria raphani | - | 0.5 - 3.0 g | Increasing | - | jocpr.com |
| Nut shell of Arachis hypogaea | 50 | 0.1 - 0.5 g | - | 25.53 to 7.23 | researchgate.net |
| Activated Tamarind Kernel Powder | 20 | 0.4 - 1.2 g | 40.0 to 60.0 | - | atbuftejoste.com.ng |
Contact Time
Contact time, the duration for which the adsorbent is in contact with the dye solution, is a crucial factor for understanding the kinetics of the adsorption process. The removal of this compound by an adsorbent typically shows a rapid initial phase, followed by a slower phase that gradually approaches equilibrium. dergipark.org.trresearchgate.netmuq.ac.ir
The initial rapid adsorption is due to the abundance of available active sites on the adsorbent's surface. researchgate.net As these sites become occupied, the rate of adsorption slows down. The subsequent slower phase is often controlled by the rate of diffusion of dye molecules from the exterior surface into the interior pores of the adsorbent particles. scispace.commdpi.com
For example, when using Amberlyst A21 for the removal of Reactive Orange 16, the dye removal percentage increased with an increasing contact time, reaching an optimal time of 180 minutes for further studies. dergipark.org.tr In another study using peanut shell powder, the optimal removal efficiencies for RO-16 were reached in 90 minutes. muq.ac.ir Research on a Cu(I)-PANI composite showed that equilibrium was achieved after 90 minutes of agitation, with no significant change observed beyond this point. mdpi.com Similarly, studies on activated tamarind kernel powder indicated that beyond a contact time of about 80 minutes, no noticeable change in the percentage removal was observed. atbuftejoste.com.ng
Table 2: Effect of Contact Time on this compound Adsorption
| Adsorbent | Initial Dye Concentration (mg/L) | Equilibrium Time (minutes) | Key Observation | Reference |
|---|---|---|---|---|
| Cu(I)-PANI composite | 100 | 90 | Equilibrium achieved, no further significant removal. | mdpi.com |
| Amberlyst A21 | 100 | 180 | Optimal contact time for maximum removal. | dergipark.org.tr |
| Peanut Shell Powder | - | 90 | Optimal removal efficiency reached. | muq.ac.ir |
| Nut shell of Arachis hypogaea | 50-200 | 60 | Rapid initial sorption, followed by a slower rate. | researchgate.net |
| Activated Tamarind Kernel Powder | 20 | 80 | No noticeable change in removal beyond this time. | atbuftejoste.com.ng |
Initial Dye Concentration
The initial concentration of this compound in the wastewater significantly affects the adsorption process. Generally, as the initial dye concentration increases, the adsorption capacity of the adsorbent (the amount of dye adsorbed per unit mass) also increases. dergipark.org.trmdpi.comscialert.net This is because a higher concentration provides a greater driving force for the mass transfer of dye molecules from the solution to the adsorbent surface. muq.ac.ir
For example, in a study using a Cu(I)-PANI composite, as the initial concentration of Reactive Orange 16 increased from 20 to 100 mg/L, the adsorption capacity rose from 31.55 to 157.79 mg/g. mdpi.com Similarly, with Amberlyst A21, increasing the initial dye concentration from 50 to 300 mg L⁻¹ led to a substantial increase in adsorption capacity from 46.46 to 161.44 mg g⁻¹. dergipark.org.tr Cross-linked chitosan/oil palm ash composite beads also showed an increase in adsorption capacity from 39.9 to 401.7 mg g⁻¹ as the initial concentration was raised from 50 to 500 mg L⁻¹. scialert.net
Conversely, the percentage of dye removal often decreases as the initial dye concentration increases, especially at a fixed adsorbent dosage. dergipark.org.trmdpi.com This is because the fixed number of available active sites on the adsorbent becomes saturated at higher dye concentrations. mdpi.com For instance, with the Cu(I)-PANI composite, the percentage removal of RO16 decreased from 94.67% to 38.2% when the initial concentration was increased from 20 to 100 mg/L. mdpi.com
Table 3: Influence of Initial Dye Concentration on Adsorption of this compound
| Adsorbent | Initial Concentration Range (mg/L) | Effect on Adsorption Capacity (mg/g) | Effect on Removal Percentage (%) | Reference |
|---|---|---|---|---|
| Cu(I)-PANI composite | 20 - 100 | Increased from 31.55 to 157.79 | Decreased from 94.67 to 38.2 | mdpi.com |
| Amberlyst A21 | 50 - 300 | Increased from 46.46 to 161.44 | Decreased | dergipark.org.tr |
| Cross-linked chitosan/oil palm ash composite beads | 50 - 500 | Increased from 39.9 to 401.7 | - | scialert.net |
| Nut shell of Arachis hypogaea | 50 - 200 | Increased from 10.28 to 26.95 | - | researchgate.net |
| CaFe₂O₄ nanoparticles | 20 - 150 | - | Decreased gradually after an initial high removal | iwaponline.com |
Solution pH and Temperature
The pH of the solution and the temperature at which the adsorption process occurs are critical parameters that can significantly alter the removal efficiency of this compound.
Solution pH
The solution's pH affects both the surface charge of the adsorbent and the ionization of the dye molecule. dergipark.org.tr this compound is an anionic dye, meaning it carries a negative charge in solution. researchgate.netasianpubs.org The adsorption of anionic dyes is generally favored at lower pH values (acidic conditions). dergipark.org.triwaponline.comasianpubs.org Under acidic conditions, the surface of many adsorbents becomes protonated, acquiring a positive charge. This creates a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged dye anions, enhancing adsorption. iwaponline.comresearchgate.netasianpubs.org
For example, the maximum removal of Reactive Orange 16 by Amberlyst A21 was achieved at a pH of 2.0, with efficiency decreasing as the pH increased. dergipark.org.tr Similarly, for a Cu(I)-PANI composite, the optimal pH for removal was found to be 4. mdpi.com With CaFe₂O₄ nanoparticles, the highest removal efficiency of 77% was at a pH of 2.0. iwaponline.com As the pH increases and the solution becomes more alkaline, the adsorbent surface tends to become negatively charged, leading to electrostatic repulsion between the adsorbent and the anionic dye molecules. iwaponline.comasianpubs.org Additionally, at higher pH values, an excess of hydroxyl ions (OH⁻) can compete with the dye anions for the available adsorption sites, further reducing removal efficiency. dergipark.org.triwaponline.com
Temperature
The effect of temperature on the adsorption of this compound can indicate whether the process is endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature). This is a key factor in understanding the thermodynamic nature of the adsorption.
Several studies have shown that the adsorption of this compound is an endothermic process. mdpi.comscialert.netscirp.org For instance, with a Cu(I)-PANI composite, the percentage of removal increased as the temperature was raised from 298 to 323 K. mdpi.com Similarly, the adsorption capacity of cross-linked chitosan/oil palm ash composite beads for RO16 increased with a temperature rise from 30 to 50°C. scialert.net This behavior suggests that higher temperatures provide the necessary energy to overcome the activation energy barrier for adsorption and can increase the mobility of dye molecules. An increase in temperature may also cause swelling in the internal structure of some adsorbents, allowing for greater penetration of dye molecules. scirp.org
However, in some cases, the process can be exothermic. For example, the biosorption of Reactive Orange 16 onto the marine alga Gracilaria species showed that dye uptake increased up to room temperature and then decreased with a further increase in temperature, indicating an exothermic nature. asianpubs.org This suggests that at higher temperatures, the bonds between the dye and the adsorbent surface may weaken.
Table 4: Optimal pH and Temperature Conditions for this compound Adsorption
| Adsorbent | Optimal pH | Optimal Temperature | Thermodynamic Nature | Reference |
|---|---|---|---|---|
| Cu(I)-PANI composite | 4 | 298 - 323 K | Endothermic | mdpi.com |
| CaFe₂O₄ nanoparticles | 2.0 | 27 - 55 °C | Exothermic | iwaponline.com |
| Amberlyst A21 | 2.0 | 25 °C | - | dergipark.org.tr |
| Gracilaria species | 4 | Room Temperature (approx. 30°C) | Exothermic | asianpubs.org |
| Cross-linked chitosan/oil palm ash composite beads | 6 | 30 - 50 °C | Endothermic | scialert.net |
| Chitosan-glyoxal/TiO₂ nanocomposite | 4-10 (negative effect with increase) | 30 - 50 °C (positive effect with increase) | Endothermic | deswater.com |
Hybrid and Integrated Treatment Systems for Reactive Orange 1 Remediation
Design and Performance of Sequential Treatment Processes
Sequential treatment processes involve two or more stages, where the effluent from one stage becomes the influent for the next. This approach allows for the targeted removal of different components of the wastewater, such as the initial breakdown of the complex dye structure followed by the degradation of intermediate byproducts.
A common and effective design is the sequential anaerobic-aerobic biological system. sciepub.comresearchgate.net In this configuration, the initial anaerobic stage is primarily responsible for the decolorization of the azo dye. Under anaerobic conditions, the azo bonds (–N=N–), which are responsible for the dye's color, are reductively cleaved, breaking down the complex dye molecule into smaller, often colorless, aromatic amines. sciepub.comresearchgate.net The subsequent aerobic stage is then used to degrade these aromatic amines, which might otherwise be persistent and toxic. sciepub.com This sequential process ensures that both color and chemical oxygen demand (COD) are effectively removed. sciepub.comresearchgate.net For instance, a mixed bacterial culture used in a sequential anaerobic-aerobic system demonstrated that the majority of color from Remazol Brilliant Orange 3R was removed during the anaerobic phase, while the bulk of COD was removed in the aerobic phase. sciepub.com
Another prominent sequential design integrates chemical oxidation with biological treatment. A study on Reactive Orange 16 (RO16) utilized a process of ozonation followed by a moving-bed biofilm reactor (MBBR). researchgate.netnih.gov The initial ozonation step served as a pretreatment to break down the complex dye structure. This process achieved over 97% color removal within just 5 minutes for RO16 concentrations between 25 and 100 mg/L. nih.govresearchgate.net However, ozonation alone resulted in only partial mineralization, with a maximum total organic carbon (TOC) removal of 48%. nih.govresearchgate.net The subsequent MBBR stage was crucial for degrading the remaining organic compounds, achieving an average chemical oxygen demand (COD) removal of 93%. nih.gov
A novel integrated anoxic-aerobic sequencing batch moving bed biofilm reactor (SBMBBR) has also been developed for the biodegradation of RO16. taylors.edu.my This system demonstrated complete biodecolorization and over 97% COD removal under a stepwise increase in dye concentration. taylors.edu.my The design leverages both suspended-growth and attached-growth biomass to enhance treatment performance. taylors.edu.my
Table 1: Performance of Sequential Treatment Processes for Reactive Orange Dye
| Sequential Process | Target Dye | Key Performance Metrics | Reference |
| Anaerobic-Aerobic System (Mixed Culture) | Remazol Brilliant Orange 3R | Majority of color removed in anaerobic stage; Majority of COD removed in aerobic stage. | sciepub.com |
| Ozonation - Moving-Bed Biofilm Reactor (MBBR) | Reactive Orange 16 (RO16) | Ozonation (5 min): >97% color removal. Overall (Ozonation + MBBR): 93% COD removal. | nih.gov |
| Anoxic-Aerobic SBMBBR | Reactive Orange 16 (RO16) | Complete biodecolorization and >97% COD removal achieved. | taylors.edu.my |
| Ultrasonication - Ultrafiltration | Reactive Orange 16 | Maximum removal efficiency of 85%. | researchgate.net |
Synergistic Effects and Enhanced Removal Efficiencies in Combined Systems
Combined or hybrid systems operate by carrying out multiple treatment processes simultaneously or in a closely coupled manner within a single reactor. The goal is to leverage synergistic effects, where the combined action of the processes is greater than the sum of their individual effects.
A notable example is the synergistic effect between different components in advanced oxidation processes (AOPs). One study investigated a combined system of UV/TiO2, UV/H2O2, and a photo-electro-Fenton type process, which resulted in a chemical oxygen demand (COD) removal efficiency of 97.9%. sci-hub.se The synergy arises from the enhanced production of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules. sci-hub.se Similarly, a hybrid system of flocculation and photocatalysis has been shown to be effective. acs.org Flocculation first removes a significant portion of the dye, which reduces the turbidity of the water, thereby allowing for better light penetration in the subsequent photocatalysis step and enhancing its efficiency. acs.org
Synergy is also observed in systems combining different materials. For the removal of azo dyes, a mixture of Fe-based metallic glasses (FeMGs) and pyrite (B73398) demonstrated a reaction rate constant significantly higher than when using FeMGs alone. researchgate.net The pyrite enhances the surface corrosion of the FeMGs and accelerates the Fe³⁺/Fe²⁺ redox cycle, generating more reactive species for dye degradation. researchgate.net Another study synthesized a hierarchical Mg(OH)₂-MnO₂ nanocomposite that removes dyes through the synergistic effects of adsorption, precipitation, and photodegradation, achieving a very high removal capacity. doi.org
In the context of extraction, a synergistic effect was observed when using a combination of Aliquat 336 and di-2-ethylhexyl phosphoric acid (D2EHPA) as carriers in an emulsion liquid membrane system for the extraction of Remazol blood orange 3R. researchgate.net This combination led to a 68% extraction yield, showcasing how synergistic carriers can improve extraction performance. researchgate.net
Comparative Analysis of Integrated Technologies versus Standalone Methods
Direct comparisons between integrated systems and their standalone components consistently demonstrate the superior performance of the combined approach.
In the treatment of Reactive Orange 16, a sequential ozonation-MBBR system was run in parallel with an MBBR system that received non-ozonated dye-containing wastewater. nih.gov The integrated system achieved high COD removal (93%) and near-complete color removal (>97%). nih.gov In contrast, the standalone MBBR, while achieving a respectable COD removal of 90%, was ineffective in removing the color, which remained practically unchanged. nih.gov This highlights the necessity of the ozonation pretreatment to break the chromophore of the dye, which the biological process alone could not accomplish. nih.gov
Standalone biological methods are often insufficient for complete dye degradation due to the recalcitrant nature of reactive dyes. sciepub.comresearchgate.net Conventional aerobic wastewater treatment processes are typically unable to efficiently decolorize azo dye effluents. sciepub.com While anaerobic processes can decolorize the water, they produce aromatic amines that require a subsequent aerobic stage for full degradation. sciepub.comresearchgate.net Therefore, an integrated anaerobic-aerobic process is superior to either standalone process for achieving complete mineralization. sciepub.comresearchgate.net
Table 2: Comparative Performance of Integrated vs. Standalone Systems
| Treatment Technology | Target Pollutant | Performance of Standalone Method | Performance of Integrated/Sequential Method | Reference |
| Moving-Bed Biofilm Reactor (MBBR) | Reactive Orange 16 (RO16) | 90% COD removal; Ineffective in color removal. | Ozonation + MBBR: >97% color removal and 93% COD removal. | nih.gov |
| Flocculation | Acid Orange II (in mixture) | 77.27% dye removal. | Flocculation + Photocatalysis: >90% dye removal efficiency. | acs.org |
| Fe-based Metallic Glasses (FeMGs) | Orange II (Azo Dye) | Reaction rate constant (kobs) = 0.114 min⁻¹. | FeMGs + Pyrite: Reaction rate constant (kobs) = 0.218 min⁻¹. | researchgate.net |
| Anaerobic / Aerobic Treatment | Azo Dyes | Anaerobic alone: Decolorization but produces aromatic amines. Aerobic alone: Poor decolorization. | Sequential Anaerobic-Aerobic: High color removal and degradation of aromatic amines for complete treatment. | sciepub.com, researchgate.net |
Toxicity Assessment of Reactive Orange 1 and Its Transformation Products
Phytotoxicity Assays on Plant Growth and Seed Germination
One study investigated the phytotoxic effects of untreated and treated samples of Reactive Orange 16 on the seed germination and growth of Solanum lycopersicum (tomato). semanticscholar.org The results showed that the water treated to decolorize the dye exhibited a significantly higher percentage of seed germination compared to the untreated dye solutions. semanticscholar.org This suggests that the degradation products are less toxic than the parent dye. Various toxic pollutants, including dyes, are known to inhibit the activity of plant hormones crucial for seed germination and seedling growth. semanticscholar.org
Another study found that the degraded products of Reactive Orange 16 were less toxic to the growth of Vigna mungo seeds compared to the non-degraded dye. rjstonline.comscispace.com The degradation of dyes by microorganisms can lead to metabolites that are less inhibitory to plant growth.
Genotoxicity and Mutagenicity Evaluations of Dye and Metabolites
A significant concern regarding azo dyes like Reactive Orange 1 is their potential to cause genetic damage, either directly or through their breakdown products. Several studies have evaluated the genotoxic and mutagenic effects of these compounds.
Disperse Orange 1 has been shown to induce DNA damage, including base-pair substitutions and frameshift mutations. researchgate.netresearchgate.net It has also demonstrated cytotoxic effects, causing apoptosis in human hepatoma (HepG2) cells. researchgate.netresearchgate.net The mutagenic activity of Disperse Orange 1 was found to be enhanced by enzymes like nitroreductase and o-acetyltransferase. researchgate.net
The metabolites generated from the biodegradation of azo dyes can sometimes be more genotoxic than the original compound. unesp.br For instance, studies on a commercial black dye product showed that its bacterially biodegraded metabolites induced significant chromosomal and nuclear aberrations in Allium cepa cells. unesp.br
The genotoxicity of a mixture of dyes, including reactive orange, was significantly reduced after fungal treatment with Lentinula edodes. redalyc.org This highlights the potential of bioremediation to detoxify dye-containing effluents. Extensive experimental studies on Reactive Orange 140 have indicated that it does not have the potential to cause genetic defects. cloudfront.net
Carcinogenicity Concerns Associated with Azo Dyes and Cleavage Products
Azo dyes, a major class of synthetic colorants, are characterized by the presence of one or more azo bonds (-N=N-). A significant health concern associated with this class of dyes is their potential to undergo reductive cleavage, a process that breaks the azo linkages and releases the constituent aromatic amines. mst.dknih.govtandfonline.com This biotransformation can be carried out by human intestinal and skin microflora, as well as by various environmental microorganisms. nih.govtandfonline.com
The carcinogenicity of many azo dyes is not attributed to the parent molecule but rather to these aromatic amine cleavage products. nih.govtandfonline.com Some aromatic amines, such as benzidine, are known human carcinogens, historically linked to an increased incidence of bladder cancer in workers in the dye manufacturing industry. mst.dknih.gov There is substantial evidence that these aromatic amines require metabolic activation, often through N-hydroxylation and subsequent reactions, to become potent carcinogens that can bind to DNA and induce mutations. mst.dk
Structure-activity relationship analyses suggest that numerous azo dyes may have carcinogenic potential due to the possibility of them breaking down into carcinogenic aromatic amines. europa.eu As a result, many azo dyes that have the potential to release specific carcinogenic amines are subject to international restrictions. industrialchemicals.gov.au The genotoxic activity observed in many azo dyes indicates that their carcinogenicity likely follows a genotoxic mechanism, for which it is considered that a safe threshold of exposure may not exist. europa.eu
Acute and Chronic Toxicity Assessment of Degraded Solutions and Intermediates
The toxicity of solutions containing azo dyes after degradation processes is a critical aspect of their environmental and health assessment. The nature of the degradation intermediates determines whether the resulting solution is more or less toxic than the original dye. As specific data for this compound is unavailable, this section reviews findings on the degradation of a similar and widely studied dye, Reactive Orange 16 (RO16).
Studies have shown that biodegradation of RO16 can lead to a significant reduction in toxicity. For instance, the degradation of RO16 by the marine actinobacterium Nocardiopsis sp. resulted in metabolites that were found to be less toxic than the parent dye. nih.govijbiotech.com Similarly, the bacterium Enterococcus faecalis has been shown to biodegrade RO16 into non-toxic metabolites. primescholars.com
Phytotoxicity studies are often used to assess the toxicity of dye solutions and their degradation products on plant growth. In one study, the effect of RO16 and its degradation products (after treatment with Enterococcus faecalis) was tested on the seed germination of Sorghum vulgare (a monocot) and Phaseolus mungo (a dicot). The results indicated a significant reduction in the toxicity of the degraded products compared to the untreated dye. primescholars.com
Table 1: Phytotoxicity of Reactive Orange 16 and its Degraded Metabolites
| Treatment (400 ppm) | Sorghum vulgare (% Germination) | Phaseolus mungo (% Germination) |
|---|---|---|
| Distilled Water (Control) | 100 | 100 |
| Reactive Orange 16 | 40 | 50 |
| Degraded Metabolites | 90 | 90 |
Data sourced from a study on the biodegradation of RO16 by Enterococcus faecalis YZ 66. primescholars.com
Advanced Oxidation Processes (AOPs) are also employed to degrade reactive dyes. The UV/H₂O₂ treatment of RO16 was studied to identify degradation intermediates and assess the toxicity of the resulting solution using the marine bacterium Vibrio fischeri. researchgate.netnih.gov The degradation pathway involves hydroxylation and cleavage of various bonds within the dye molecule. nih.gov
However, it is important to note that degradation does not always lead to detoxification. In some cases, the intermediates formed can be more toxic than the parent compound. For example, a study on the ozonation of an azo dye found that while the color was effectively removed, the treated solution showed higher acute toxicity to Daphnia similis than the initial solution. redalyc.org Conversely, another study on the ozonation of synthetic wastewater containing both Reactive Black 5 and Reactive Orange 16 found that the process decreased toxicity and increased biodegradability. mdpi.com This highlights that the final toxicity of a treated dye solution is highly dependent on the specific degradation method used and the intermediates produced.
Chronic, or long-term, health effects of dye intermediates are also a concern. pjsir.org These effects can manifest long after exposure and may include reproductive issues or other lasting health problems. pjsir.org The assessment of both acute and chronic toxicity is therefore essential to ensure that dye wastewater treatment processes are effective in not only removing color but also in mineralizing the dye into non-toxic end products.
Analytical Methodologies for Reactive Orange 1 Research
Spectrophotometric Analysis for Decolorization Monitoring (UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy is a primary and routine method for quantifying the decolorization of Reactive Orange 1 in solution. This technique operates on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The intensity of the color of the dye solution is measured by its absorbance at a specific wavelength, known as the maximum absorbance wavelength (λmax). For Reactive Orange dyes, this peak is often observed in the visible region of the electromagnetic spectrum.
The decolorization process is monitored by recording the decrease in the absorbance at the λmax over time. For instance, in studies involving the degradation of Reactive Orange HE2R, the maximum absorbance was identified at 490 nm. ijsr.netresearchgate.net A decrease in the peak at this wavelength indicates the breakdown of the dye's chromophore, the part of the molecule responsible for its color. Similarly, for Reactive Orange 16, the absorption spectrum intensity is monitored at wavelengths of 388 nm and 492.50 nm to track the degradation of the azo chromophore (-N=N-). analis.com.my In another study, the decolorization of a reactive orange dye was observed by the disappearance of the absorbance peak at 542 nm. sciepub.com
Multivariate calibration methods, such as partial least-squares regression (PLSR), can be applied to UV-Vis spectral data to enable the simultaneous determination of multiple dyes in a mixture, a common scenario in textile effluents. This approach has been successfully used to monitor the decolorization kinetics of Reactive Orange 122 in a mixture with other reactive dyes. nih.gov
Key UV-Vis Spectroscopy Findings for Reactive Orange Dyes:
| Dye Variant | Maximum Absorbance (λmax) | Reference |
| Reactive Orange HE2R | 490 nm | ijsr.netresearchgate.net |
| Reactive Orange 16 | 388 nm and 492.50 nm | analis.com.my |
| Reactive Orange | 542 nm | sciepub.com |
| Reactive Orange 122 | 350-650 nm (spectral range) | nih.gov |
Chromatographic Techniques for Separation and Identification
Chromatographic methods are indispensable for separating the components of complex mixtures, such as those resulting from the degradation of this compound. These techniques allow for the identification and quantification of the parent dye and its various metabolites.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. In the analysis of this compound, HPLC is employed to confirm the degradation of the dye by observing the disappearance of the parent dye peak and the emergence of new peaks corresponding to its metabolites.
For example, in the analysis of Reactive Orange HE2R, the parent dye showed a major peak at a retention time of 2.384 minutes. ijsr.netresearchgate.net After decolorization, this peak diminished, and several new peaks appeared at different retention times (e.g., 2.238, 2.745, 2.931, and 3.20 minutes), confirming the formation of degradation products. ijsr.netresearchgate.net Similarly, for Reactive Orange 107, a retention time of 2.3 minutes was recorded using a C18 column and a mobile phase of acetonitrile (B52724) and water. najah.edu The identification of Reactive Orange 16 extracted from cotton fibers has also been based on its retention time in HPLC analysis. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying the volatile and semi-volatile organic compounds that are often the end products of dye degradation.
In the study of Reactive Orange HE2R degradation by activated sludge, GC-MS analysis was instrumental in identifying the resulting metabolites. ijsr.netresearchgate.net The analysis revealed the presence of compounds such as 2-amino butane (B89635) 4-sulpho aniline (B41778) and sulphoaniline, which were identified by comparing their mass spectra and retention times with entries in the NIST spectral library. ijsr.netresearchgate.net Similarly, in the biodegradation of other reactive dyes, GC-MS has been used to identify metabolites like benzene, biphenyl, and naphthalene (B1677914) derivatives. nih.govresearchgate.net The process typically involves extracting the metabolites from the treated solution, concentrating them, and then injecting them into the GC-MS system. ijsr.net
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique used for the qualitative analysis of dye degradation. It can effectively separate the parent dye from its degradation products, providing a visual confirmation of the biotransformation process. While not providing the quantitative detail of HPLC, TLC is a valuable preliminary tool in assessing the progress of decolorization and degradation. najah.edu
Spectroscopic Techniques for Structural Elucidation (Fourier Transform Infrared Spectroscopy - FTIR)
Fourier Transform Infrared Spectroscopy (FTIR) is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule and for observing changes in these groups during a chemical or biological process.
In the context of this compound degradation, FTIR analysis is crucial for confirming the breakdown of the dye's molecular structure. By comparing the FTIR spectra of the original dye with the spectra of the degradation products, researchers can identify the disappearance of characteristic peaks and the appearance of new ones.
For instance, the FTIR spectrum of undegraded Reactive Orange HE2R shows a characteristic peak for the N=N stretching of the azo bond at 1630.69 cm⁻¹. ijsr.net The absence of this peak in the spectrum of the decolorized sample provides strong evidence for the cleavage of the azo bond, which is the primary step in the degradation of azo dyes. ijsr.net New peaks appearing in the degraded sample's spectrum, such as those for N-H stretching of secondary amines (3418.9 cm⁻¹) and stretching of alkanes (2923.5 cm⁻¹), indicate the formation of new chemical structures. ijsr.net
Similarly, studies on Reactive Orange 16 and Reactive Orange M2R have utilized FTIR to track the disappearance of peaks associated with the parent dye and the emergence of new peaks corresponding to degradation byproducts, confirming the biotransformation of the dye. omicsonline.orgarcjournals.org
Summary of Key FTIR Peak Changes in Reactive Orange Degradation:
| Dye Variant | Original Dye Peaks (cm⁻¹) | Disappeared/Changed Peaks (cm⁻¹) | New Peaks in Metabolites (cm⁻¹) | Reference |
| Reactive Orange HE2R | 1630.69 (N=N stretch) | 1630.69 | 3418.9 (N-H stretch), 2923.5 (alkane stretch) | ijsr.net |
| Reactive Orange 16 | 3418.11 (–NH stretch), 1637.21 (C=O stretch), 1229.06 (S=O stretch) | - | 1636.59 (–N=N- stretch), 3408.37 (N-H stretch) | omicsonline.orgsciepub.com |
| Reactive Orange M2R | 1329.8, 1187.5 (–C-N stretch) | 1392.8 (amine peak) | 1644.8 (–C=C stretch of alkenes), 1110.4 (–C-Cl stretch) | arcjournals.org |
Organic Load and Oxygen Demand Assessment (Chemical Oxygen Demand - COD, Total Organic Carbon - TOC)
Chemical Oxygen Demand (COD) measures the amount of oxygen required to chemically oxidize the organic compounds in water. A significant reduction in COD indicates that the complex dye molecules are being broken down into simpler, less polluting substances.
Total Organic Carbon (TOC) is a measure of the total amount of carbon in organic compounds and is a direct measure of the total organic pollution. A decrease in TOC confirms the mineralization of the organic dye into inorganic products like CO2 and H2O.
In studies involving the treatment of textile wastewater containing reactive dyes, both COD and TOC are monitored to evaluate the effectiveness of the treatment process. For example, in the treatment of wastewater containing Reactive Orange 16, a significant reduction in both COD (55 ± 2%) and TOC (28 ± 0.5%) was observed after a photo-Fenton process. nih.gov Similarly, combined coagulation and adsorption processes have been shown to achieve over 90% reduction in COD and TOC for reactive dye wastewater. ajol.info Ozonation followed by biological treatment has also demonstrated effective removal of COD and TOC from wastewater containing Reactive Orange 16. mdpi.com These assessments provide a comprehensive picture of the pollution reduction achieved, going beyond simple color removal.
Structural and Surface Characterization of Catalysts and Adsorbents
A thorough characterization of the physical and chemical properties of catalysts and adsorbents provides insight into their efficacy in dye removal.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a fundamental technique used to determine the crystallographic structure, phase purity, and crystallinity of materials. In the context of this compound treatment, XRD is employed to analyze the catalysts and adsorbents.
For instance, in the study of Ag–AgCl/BiOCl nanocomposites for the photocatalytic degradation of Reactive Orange 16, XRD analysis confirmed the phase purity and crystallinity of the prepared samples. rsc.org The observed diffraction peaks corresponded to the tetragonal symmetry of BiOCl. rsc.org Similarly, XRD was used to characterize Zn/TiO2 catalysts, revealing the anatase phase of TiO2 and the impact of zinc loading and calcination temperature on the catalyst's structure. scielo.brasianpubs.org In another study, the XRD patterns of ionic liquid-coated Fe3O4 magnetic nanoparticles showed the successful synthesis of the adsorbent. ijcce.ac.irijcce.ac.ir
Table 1: XRD Analysis of Materials for Reactive Orange Treatment
| Material | Key Findings from XRD | Reference |
| Ag–AgCl/BiOCl | Confirmed tetragonal symmetry of BiOCl. | rsc.org |
| Zn/TiO2 | Showed characteristic anatase diffraction peaks for TiO2. | scielo.brasianpubs.org |
| IL-Fe3O4 | Confirmed the successful synthesis of the magnetic nanoparticles. | ijcce.ac.irijcce.ac.ir |
| Starch/NiCrMn-LDH | Showed characteristic peaks of the layered double hydroxide (B78521) structure. | mdpi.com |
Scanning Electron Microscopy (SEM/FE-SEM)
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM) are utilized to investigate the surface morphology and topography of catalysts and adsorbents. These techniques provide high-resolution images of the material's surface, revealing details about its structure, particle size, and porosity.
For example, FE-SEM was used to analyze the structural morphology of Ag–AgCl/BiOCl nanocomposites, showing that the morphology remained stable even after the photocatalytic reaction. rsc.org In the study of ionic liquid-coated Fe3O4 magnetic nanoparticles, SEM was employed to examine the surface of the synthesized adsorbent. ijcce.ac.irijcce.ac.ir The morphology of Amberlyst A21 resin, used for the adsorption of Reactive Orange 16, was also investigated using SEM. dergipark.org.tr Furthermore, SEM analysis of nitrogen-doped nanoporous biochar revealed its surface morphology. nih.gov
Brunauer–Emmett–Teller (BET) Surface Area Analysis
The Brunauer–Emmett–Teller (BET) method is a crucial technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. A larger surface area generally provides more active sites for adsorption or catalysis, leading to higher efficiency in dye removal.
In the case of ionic liquid-coated Fe3O4 magnetic nanoparticles, BET analysis determined the specific surface area to be 89.95 m²/g, with a mean pore diameter of 10.37 nm and a total pore volume of 0.2116 cm³/g. ijcce.ac.ir For CaFe2O4 nanoparticles used for Reactive Orange 12 adsorption, the BET specific surface area was found to be 229.83 m²/g with an average pore diameter of approximately 2.5 nm. iwaponline.com The N2 adsorption-desorption isotherm for these nanoparticles was classified as type IV, indicating a mesoporous structure. iwaponline.com Similarly, the BET surface area of magnetic activated carbon derived from orange peel was found to be 155.09 m²/g. nih.gov
Table 2: BET Surface Area Analysis of Adsorbents for Reactive Dyes
| Adsorbent | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |
| IL-Fe3O4 MNPs | 89.95 | 0.2116 | 10.37 | ijcce.ac.ir |
| CaFe2O4 NPs | 229.83 | 0.145 | ~2.5 | iwaponline.com |
| Orange Peel Magnetic Activated Carbon | 155.09 | 0.1768 | 4.5604 | nih.gov |
| Starch/NiCrMn-LDH Composite | 2.5 x 10² | - | 45.56 (radius) | mdpi.com |
| Eggshell | 1.2 | 0.0062 | - | bioline.org.br |
Dynamic Light Scattering (DLS) and Zeta Potential Measurements
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic size distribution of particles in a suspension, while zeta potential measurements provide information about the surface charge and stability of the particles. mdpi.comwyatt.comanton-paar.com These techniques are valuable for understanding the interactions between adsorbents and dye molecules in solution.
For instance, DLS studies on CuO-ZnO nanoadsorbents for the removal of Reactive Orange 16 showed that the hydrodynamic size increased with dye concentration, indicating adsorption onto the nanoparticle surface. tandfonline.com The zeta potential measurements revealed that the nanoadsorbent was more stable at a basic pH. tandfonline.com In another study, DLS analysis of a starch/NiCrMn-LDH composite showed an increase in hydrodynamic size from 404 nm for the bare LDH to 667 nm for the starch composite, confirming the incorporation of starch. mdpi.com The zeta potential also changed from -14.56 mV to 0.95 mV after starch modification. mdpi.com
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and composition. particletechlabs.comri.se Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as it is heated or cooled, identifying thermal transitions such as melting, crystallization, and glass transitions. particletechlabs.comri.sescience.govalstesting.co.th
In the characterization of ionic liquid-modified magnetic nanoparticles (IL-Fe3O4), TGA was used to assess the thermal stability of the adsorbent. ijcce.ac.irijcce.ac.irresearchgate.net Similarly, a starch-modified NiCrMn-layered double hydroxide composite was characterized using TGA and DSC to understand its thermal properties. mdpi.com These analyses are crucial for determining the operational temperature limits of the materials and for understanding the mechanisms of dye removal, which may involve thermal decomposition of the dye or the adsorbent/catalyst.
High-Resolution Mass Spectrometry (HRMS) for By-product Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to identify and quantify the by-products formed during the degradation of this compound. acs.org This is essential for assessing the effectiveness of the treatment process in mineralizing the dye into simpler, non-toxic compounds.
In a study on the photocatalytic degradation of Reactive Orange 16 by Ag–AgCl/BiOCl nanocomposites, HRMS was used to confirm the presence of smaller fragments, providing a deeper understanding of the degradation pathway. rsc.orgrsc.org Similarly, in the degradation of textile dye Orange-122 using Zn/TiO2 catalysts, electrospray mass spectrometry (ESI-MS) detected an ion with m/z 441.5, indicating the breakdown of the dye into secondary compounds. scielo.brscielo.br Furthermore, HRMS has been employed to identify degradation products of reactive dyes in soil, where dyed fabrics were degraded, by using a Quadrupole Time-Of-Flight (Q-TOF) mass spectrometer. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a highly effective surface-sensitive analytical technique used to investigate the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com This method is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. ntu.edu.tw Furthermore, shifts in these binding energies, known as chemical shifts, provide detailed information about the chemical environment, oxidation state, and bonding of the elements on the surface. carleton.edu
In the context of this compound research, XPS is instrumental in characterizing the surface of materials before and after interaction with the dye. This is particularly relevant in studies involving the adsorption of this compound onto various substrates, such as composites or biochars. For instance, XPS analysis can confirm the successful modification of a material's surface, such as the incorporation of nitrogen atoms into a biochar structure, by identifying the characteristic N 1s peak. researchgate.net
Detailed analysis of high-resolution XPS spectra can further elucidate the nature of the chemical bonds formed between the dye and the adsorbent. For example, in a study using a Cu(I)-polyaniline (PANI) composite for the removal of Reactive Orange 16 (a similar reactive dye), XPS was used to confirm the +1 oxidation state of copper in the composite. mdpi.com The survey spectrum identified the presence of copper, carbon, oxygen, and nitrogen. mdpi.com High-resolution spectra of the Cu 2p region showed two distinct peaks at 932.2 eV (Cu 2p3/2) and 952.2 eV (Cu 2p1/2), confirming the Cu(I) state. mdpi.com
Similarly, when studying the adsorption of dyes onto nitrogen-doped biochar, XPS can differentiate between various nitrogen functional groups on the surface. Deconvoluted N 1s spectra have revealed peaks corresponding to pyridinic N, graphitic N, pyrrolic N, and oxidized N, each with a distinct binding energy. researchgate.net This level of detail is crucial for understanding the mechanisms of dye adsorption and the role of specific surface functionalities.
Table 1: Illustrative XPS Binding Energies for Elements in Adsorbent Materials This table provides example binding energies and is for illustrative purposes. Actual values can vary based on the specific chemical environment and instrument calibration.
| Element/Orbital | Binding Energy (eV) | Corresponding Functional Group/State |
|---|---|---|
| Cu 2p3/2 | 932.2 | Cu(I) in Cu(I)-PANI composite mdpi.com |
| Cu 2p1/2 | 952.2 | Cu(I) in Cu(I)-PANI composite mdpi.com |
| N 1s | 398.0 | Pyridinic N researchgate.net |
| N 1s | 399.3 | Pyrrolic N researchgate.net |
| N 1s | 400.8 | Graphitic N researchgate.net |
| N 1s | 404.1 | Oxidized N researchgate.net |
| C 1s | ~285.0 | C-C bonds rsc.org |
| O 1s | ~532.0 | C-O bonds |
| Si 2p | ~102.0 | Si-C bonds rsc.org |
Data sourced from various studies on materials used for dye adsorption.
Total Nitrogen (TN) Analysis
Total Nitrogen (TN) analysis is a quantitative analytical method used to determine the total amount of nitrogen present in a sample. This analysis is significant in research involving nitrogen-containing compounds like this compound, which is an azo dye. The nitrogen content is a key characteristic of the dye molecule itself and is also a critical parameter in wastewater analysis after dyeing processes or degradation studies. researchgate.netgrafiati.com
For example, in studies evaluating the electrochemical or biological degradation of reactive dyes, TN analysis is often performed alongside other measurements like Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD). ifatcc.org A significant reduction in TN indicates that the nitrogen from the azo groups (-N=N-) and other parts of the dye molecule has been converted into simpler inorganic forms, such as nitrate (B79036) or nitrogen gas, signifying a high degree of mineralization.
Research on the treatment of simulated textile wastewater containing Reactive Orange 16 has utilized TN analysis to evaluate the performance of combined ozonation and moving-bed biofilm reactor systems. researchgate.net Similarly, studies on the electrochemical decolorization of this dye have also included TN analysis to understand the degradation pathways and the final state of the nitrogen compounds. researchgate.netgrafiati.com The results from TN analysis help in optimizing treatment conditions and assessing the environmental impact of the treated effluent. frontiersin.orgresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Reactive Orange 16 |
| Copper |
| Carbon |
| Oxygen |
| Nitrogen |
| Pyridinic N |
| Graphitic N |
| Pyrrolic N |
| Oxidized N |
| Nitrate |
| Nitrogen gas |
| Total Organic Carbon |
| Chemical Oxygen Demand |
Kinetic and Mechanistic Elucidation of Reactive Orange 1 Degradation
Determination of Reaction Order and Rate Constants
The degradation kinetics of Reactive Orange dyes, including Reactive Orange 16 (RO16) and Reactive Orange 13 (RO13), have been extensively investigated, with many studies indicating that the process often follows pseudo-first-order kinetics. chemijournal.comscielo.bruminho.ptbibliotekanauki.pltandfonline.com This model assumes that the concentration of one reactant is in great excess and remains effectively constant throughout the reaction, simplifying the rate law. For instance, the photocatalytic degradation of RO13 was found to adhere to pseudo-first-order kinetics, with a determined rate constant (k) of 0.034 min⁻¹. mdpi.com Similarly, the decolorization of Reactive Orange 122 followed a pseudo-first-order model. scielo.brscielo.br In the electrochemical degradation of RO16, the color removal also obeyed pseudo-first-order kinetics. scielo.br
However, other kinetic models have also been reported. Some studies have found that the degradation of RO16 follows zero-order kinetics. nih.govresearchgate.net For example, the degradation of RO16 through a Fenton-like process was determined to comply with zeroth-order kinetics. researchgate.net In another instance, the photocatalytic degradation of RO16 using Ag–AgCl/BiOCl nanocomposites was best described by a pseudo-zero-order kinetic model, with a rate constant of 0.438(2) mol L⁻¹ min⁻¹. rsc.org Additionally, the ozonation of RO16 was assumed to be a second-order reaction, with rate constants (k2) of 2.5 × 10⁵, 3.2 × 10⁵, and 1.4 × 10⁶ L/mol·s at pH values of 2, 7, and 11, respectively. capes.gov.br
The choice of the kinetic model often depends on the specific degradation method and experimental conditions. The table below summarizes the reaction orders and rate constants reported for the degradation of Reactive Orange dyes under various conditions.
| Reactive Orange Dye | Degradation Method | Reaction Order | Rate Constant (k) | Reference(s) |
| Reactive Orange 13 | Photocatalysis (Starch-Modified NiCrMn-LDH) | Pseudo-First-Order | 0.034 min⁻¹ | mdpi.com |
| Reactive Orange 13 | Photo-Fenton | Pseudo-First-Order | Not specified | chemijournal.com |
| Reactive Orange 16 | Photocatalysis (Ag–AgCl/BiOCl) | Pseudo-Zero-Order | 0.438(2) mol L⁻¹ min⁻¹ | rsc.org |
| Reactive Orange 16 | Electrochemical Degradation | Pseudo-First-Order | Varies with conditions | scielo.br |
| Reactive Orange 16 | Ozonation | Second-Order | 2.5 × 10⁵ - 1.4 × 10⁶ L/mol·s | capes.gov.br |
| Reactive Orange 16 | Bioremediation (Consortium VITPBC6) | Zero-Order | Not specified | nih.gov |
| Reactive Orange 16 | Fenton-like Process | Zero-Order | Not specified | researchgate.net |
| Reactive Orange 4 | Photocatalysis (TiO₂) | Pseudo-First-Order | Varies with pH | uminho.pt |
| Reactive Orange 84 | Photocatalysis (Immobilized TiO₂) | Pseudo-First-Order | 0.1179 min⁻¹ | researchgate.net |
| Reactive Orange 122 | Photocatalysis (Zn/TiO₂) | Pseudo-First-Order | Varies with conditions | scielo.brscielo.br |
| Reactive Orange M2R | Photo-Fenton | First-Order | 10.95 x 10⁻⁴ sec⁻¹ | nanoient.org |
Identification of Key Degradation Pathways and By-product Formation
The degradation of Reactive Orange 1 involves the breakdown of the complex dye molecule into smaller, often less colored, and ideally non-toxic compounds. A primary step in this process is the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. researchgate.nethibiscuspublisher.com
Several analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), have been employed to identify the intermediate and final degradation products. researchgate.netresearchgate.netnih.gov
Studies on the photooxidative degradation of Reactive Orange 16 (RO16) have identified several by-products. One proposed pathway involves the oxidative cleavage of the azo bond, leading to the formation of primary intermediates such as 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one, hexadecanoic acid methyl ester, and 9,12-octadecadienoic acid (Z,Z)-, methyl ester. researchgate.net Other identified intermediates include 6-acetylamino-3-aminonaphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid. researchgate.net In anaerobic degradation of RO16, pentanoic acid and phenol (B47542) were detected as metabolites. hibiscuspublisher.com
The degradation of Reactive Orange 4 can lead to the formation of aromatic amines like 2-amino-1,5-naphthalenedisulphonic acid through reductive cleavage of the azo bond. The degradation of Reactive Orange 122 has been shown to produce secondary compounds, as indicated by the detection of an ion with m/z 441.5 by electrospray mass spectrometry. scielo.brscielo.br
The complete mineralization of the dye results in the formation of simple inorganic species like CO₂, H₂O, NO₂⁻, NO₃⁻, and SO₄²⁻. chemijournal.comnanoient.org The table below lists some of the identified degradation by-products of various Reactive Orange dyes.
| Reactive Orange Dye | Degradation Method | Identified By-products | Reference(s) |
| Reactive Orange 16 | Photooxidation | 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one, Hexadecanoic acid methyl ester, 9,12-Octadecadienoic acid (Z,Z)-, methyl ester, 6-acetylamino-3-aminonaphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, Phthalic acid | researchgate.net |
| Reactive Orange 16 | Anaerobic Digestion | Pentanoic acid, Phenol | hibiscuspublisher.com |
| Reactive Orange 4 | Electrochemical Reduction | 2-amino-1,5-naphthalenedisulphonic acid | |
| Reactive Orange 122 | Photocatalysis | Ion of m/z 441.5 | scielo.brscielo.br |
| Reactive Orange M2R | Photo-Fenton | CO₂, H₂O, NO₂⁻, NO₃⁻, SO₄²⁻ | nanoient.org |
Investigation of the Role of Reactive Species in Degradation Processes
The degradation of this compound is often driven by highly reactive species generated during the treatment process. In advanced oxidation processes (AOPs), hydroxyl radicals (•OH) are frequently the primary oxidants responsible for breaking down the dye molecule. chemijournal.comuminho.ptnanoient.org These radicals are non-selective and can attack the organic molecule through hydrogen abstraction, electrophilic addition, or electron transfer. ceon.rs
In photocatalytic systems, the interaction of light with a semiconductor catalyst generates electron-hole pairs (e⁻-h⁺). The holes (h⁺) are powerful oxidizing agents themselves and can also react with water or hydroxide (B78521) ions to produce hydroxyl radicals. tandfonline.commdpi.com The electrons (e⁻) can react with adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻), which also contribute to the degradation process. mdpi.com
Scavenger studies are commonly used to identify the key reactive species. For example, the addition of isopropanol (B130326) (IPA), a known •OH scavenger, can significantly inhibit the degradation rate if hydroxyl radicals play a major role. mdpi.com In the photocatalytic degradation of RO13, holes (h⁺) were identified as the main reactive species, while hydroxyl radicals had a minor role. mdpi.com Conversely, for RO16 degradation using Ag–AgCl/BiOCl nanocomposites, holes were also found to be the primary reactive species, with no significant contribution from electrons, hydroxyl radicals, or superoxide anions. rsc.org
In electrochemical degradation, in situ generated active chlorine species (Cl₂ and ClO⁻) can act as strong oxidizing agents. scielo.br The ozonation process involves direct reactions with ozone molecules as well as indirect reactions with hydroxyl radicals formed from ozone decomposition, particularly at higher pH. capes.gov.br
| Reactive Orange Dye | Degradation Method | Key Reactive Species | Reference(s) |
| Reactive Orange 13 | Photocatalysis | Holes (h⁺), Superoxide radicals (•O₂⁻), Hydroxyl radicals (•OH) | mdpi.com |
| Reactive Orange 13 | Photo-Fenton | Hydroxyl radicals (•OH) | chemijournal.com |
| Reactive Orange 16 | Photocatalysis (Ag–AgCl/BiOCl) | Holes (h⁺) | rsc.org |
| Reactive Orange 16 | UV/H₂O₂ | Hydroxyl radicals (•OH) | ceon.rs |
| Reactive Orange 16 | Electrochemical Degradation | Active chlorine species (Cl₂, ClO⁻) | scielo.br |
| Reactive Orange M2R | Photo-Fenton | Hydroxyl radicals (•OH) | nanoient.org |
| Reactive Orange 4 | Photocatalysis (TiO₂) | Hydroxyl radicals (•OH) | uminho.pt |
Computational and Theoretical Approaches to Mechanism Prediction
Computational methods, particularly Density Functional Theory (DFT), have become valuable tools for elucidating the degradation mechanisms of dyes like this compound at a molecular level. researchgate.netacs.orgrsc.org DFT calculations can provide insights into the electronic structure and reactivity of the dye molecule, helping to predict the most likely sites for attack by reactive species. acs.orgnih.gov
By calculating quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the molecule's susceptibility to electrophilic and nucleophilic attack. acs.org For instance, a smaller HOMO-LUMO energy gap suggests higher reactivity. nih.gov
DFT studies have been used to investigate the interaction between Fenton reagents and the RO16 molecule, revealing important quantum chemical parameters that reflect the dye's reactivity. researchgate.net These calculations can help to highlight the degradation mechanism by identifying the most favorable reaction pathways. researchgate.net For other azo dyes, DFT has been employed to study the degradation initiated by hydroxyl radicals, mapping out the potential energy surfaces for different reaction channels, such as electrophilic substitution. rsc.orgacs.org
Furthermore, computational approaches can predict the thermodynamic properties of the dye and its degradation intermediates, such as free energy and dipole moment, which describe the reactivity of the dye towards the active photocatalytic species. acs.orgnih.gov Natural population analysis and Fukui indices can also be calculated to explain the possible attacking sites on the dye molecule by these reactive species. acs.org
Process Optimization and Predictive Modeling Approaches
Statistical Experimental Design Methodologies
Statistical experimental designs are crucial for systematically optimizing the many factors that influence the efficiency of dye degradation and removal. These methodologies allow for the simultaneous investigation of multiple variables, reducing the number of experiments required while providing a comprehensive understanding of the process.
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. pjoes.com It is particularly effective for modeling and analyzing problems where a response of interest is influenced by several variables. pjoes.comnih.gov The primary goal of RSM is to determine the optimal operational conditions for a system or to determine a region that satisfies the operating specifications.
In the context of Reactive Orange treatment, RSM has been widely applied to optimize various degradation and adsorption processes. For instance, in the bioremediation of Reactive Orange 16 (RO16) by a bacterial consortium (VITPBC6), RSM was used to optimize critical physicochemical factors. nih.gov Similarly, the removal of RO16 using adsorbents derived from Casuarina equisetifolia cones was optimized using a Central Composite Design (CCD), a common RSM design. researchgate.net The study identified an optimal initial dye concentration of 6.0 mg/L and an adsorbent dosage of 5.0 g, which resulted in a 98.18% removal of the dye. researchgate.net
Another study focused on the discoloration of Reactive Orange 4 using the Pseudomonas putida SKG-1 strain. researchgate.nettandfonline.com Through RSM, the discoloration efficiency was enhanced from 95.2% to 97.8% under optimized conditions of 50 mg/L dye concentration, 0.7% sucrose (B13894), and 0.28% peptone over 72 hours. researchgate.nettandfonline.com In the electrochemical degradation of Reactive Orange 7, RSM was employed to optimize factors like initial pH, current density, reaction time, and electrolyte concentration, achieving a maximum color removal of 90.1%. icrc.ac.ir
Table 1: Examples of RSM Application in Reactive Orange Treatment
| Reactive Orange Variant | Treatment Method | Optimized Factors | Optimal Conditions | Achieved Removal/Degradation (%) | Source |
|---|---|---|---|---|---|
| Reactive Orange 16 | Adsorption by Casuarina equisetifolia cones | Initial Dye Concentration, Adsorbent Dosage | 6.0 mg/L, 5.0 g | 98.18 | researchgate.net |
| Reactive Orange 4 | Bioremediation by Pseudomonas putida SKG-1 | Dye Concentration, Sucrose, Peptone | 50 mg/L, 0.7%, 0.28% | 97.8 | researchgate.nettandfonline.com |
| Reactive Orange 107 | Electro-oxidation | pH, NaCl Concentration, Electrolysis Time | 9.4, 0.08 M, 16.0 min | 98.0 (Color), 90.0 (COD) | nih.gov |
| Reactive Orange 16 | Adsorption by Hydrochar | pH, Hydrochar Dosage, Temperature, Initial Concentration | pH 2, 2 g/L, 35°C, 250 mg/L | 86.1 | gjesm.net |
The Box-Behnken Design (BBD) is a specific type of RSM that is highly efficient and practical for fitting second-order models. deswater.com It is a three-level incomplete factorial design that avoids experimental runs at the extreme vertices of the cubic region, which can be advantageous when these points represent expensive or impractical operating conditions.
BBD has been effectively utilized in optimizing the removal of Reactive Orange dyes. In a study on the removal of Reactive Orange 16 (RO16) using a biocomposite of chitosan (B1678972) and Staphylococcus epidermidis (CS/STEPI), a BBD was employed. nih.gov The three factors considered were the biocomposite dose (0.02 to 0.1 g/100 mL), contact time (20 to 120 min), and solution pH (4 to 10). nih.gov The optimization led to a predicted dye removal of 92.7%. nih.gov
Another investigation used BBD to optimize the degradation of RO16 with nZVI-activated carbon/Ni. researchgate.net The parameters studied were pH, adsorbent dosage, contact time, and dye concentration. The model predicted a maximum dye removal efficiency of 99.45% at a pH of 4, an adsorbent dosage of 0.1 g/L, and a dye concentration of 10 mg/L. researchgate.net Similarly, the biodecolorization of Reactive Orange 4 by Bacillus cereus was optimized using BBD, which enhanced the decolorization to 100% under optimized concentrations of the dye, glucose, and ammonium (B1175870) nitrate (B79036). scialert.net
Table 2: Research Findings Using Box-Behnken Design for Reactive Orange Treatment
| Reactive Orange Variant | Treatment Method | Factors Investigated | Factor Levels | Optimized Outcome | Source |
|---|---|---|---|---|---|
| Reactive Orange 16 | Adsorption by Chitosan/S. epidermidis Biocomposite | CS/STEPI Dose, Contact Time, pH | Dose: 0.02-0.1 g/100mL; Time: 20-120 min; pH: 4-10 | 92.7% dye removal | nih.gov |
| Reactive Orange 16 | Degradation by nZVI-activated carbon/Ni | pH, Adsorbent Dosage, Dye Concentration | pH 4, Adsorbent Dose 0.1 g/L, Dye Conc. 10 mg/L | 99.45% dye removal | researchgate.net |
| Reactive Orange 4 | Biodecolorization by Bacillus cereus | Dye Concentration, Glucose, Ammonium Nitrate | 40 mg/L Dye, 1.0% Glucose, 0.2% Ammonium Nitrate | 100% decolorization in 72h | scialert.net |
| Reactive Orange 16 | Adsorption by Chitosan-glyoxal/TiO₂ Nanocomposite | TiO₂ Loading, Adsorbent Dose, pH, Temperature | TiO₂: 0-50%; Dose: 0.04-0.14g; pH: 4-10; Temp: 30-50°C | 93.2% removal at 50% TiO₂, 0.09g dose, pH 4, 40°C | deswater.com |
Machine Learning Applications in Treatment Efficiency Prediction
Machine learning (ML) offers powerful tools for modeling and predicting the outcomes of complex environmental processes. bohrium.commdpi.com By learning from experimental data, ML models can uncover intricate non-linear relationships between input variables (e.g., pH, temperature, concentration) and output responses (e.g., removal efficiency), often with higher accuracy than traditional regression models. bohrium.comresearchgate.net
For the treatment of Reactive Orange 16 (RO16), a machine learning model based on multiple polynomial regression was developed to predict its removal from textile wastewater using chemical activated carbon. researchgate.netresearchgate.net The model considered five changing parameters: concentration, temperature, time, pH, and dose. researchgate.netresearchgate.net It successfully fitted the experimental data with a high degree of accuracy, demonstrating the potential of ML in predicting contaminant removal efficiency. researchgate.net
In another comparative study, both RSM and an Artificial Neural Network (ANN) model were used to predict the decolorization of RO16. researchgate.net Research on a related compound, Reactive Orange 12, also utilized an ANN model for the precise forecasting of its removal percentage. iwaponline.com The developed ANN, with an optimal topology of 4-7-1 (4 input neurons, 7 hidden neurons, 1 output neuron), showed excellent predictive capability. iwaponline.com Such models are invaluable for understanding the comprehensive influence of various factors and for guiding process optimization without the need for extensive experimentation. bohrium.com
Table 3: Predictive Performance of Machine Learning Models for Reactive Orange Treatment
| Reactive Orange Variant | Treatment/Adsorbent | Machine Learning Model | Performance Metric | Value | Source |
|---|---|---|---|---|---|
| Reactive Orange 16 | Chemical Activated Carbon | Multiple Polynomial Regression | R-squared (R²) | 0.92 | researchgate.netresearchgate.net |
| Reactive Orange 12 | CaFe₂O₄ Nanoparticles | Artificial Neural Network (ANN) | Correlation Coefficient (R²) | 0.986 | iwaponline.com |
| Reactive Orange 12 | CaFe₂O₄ Nanoparticles | Artificial Neural Network (ANN) | Mean Squared Error (MSE) | 0.00185 | iwaponline.com |
| Reactive Orange 16 | Hydrochar | Adaptive Neuro-Fuzzy Inference System (ANFIS) | Correlation Coefficient | 0.9999 | gjesm.net |
Advanced Statistical Analysis (e.g., ANOVA, R-squared values)
Advanced statistical analyses, particularly Analysis of Variance (ANOVA), are integral to interpreting the results from experimental designs like RSM and BBD. ANOVA is used to determine the statistical significance of the model and each of its terms (linear, quadratic, and interaction), thereby identifying which factors have a substantial impact on the response. icrc.ac.irresearchgate.net
The coefficient of determination, R-squared (R²), is another critical statistic. It measures the proportion of the variance in the dependent variable that is predictable from the independent variables. statease.com A value closer to 1 indicates that the model explains a large portion of the variability in the response data. However, it is often more insightful to consider the adjusted R² and predicted R², which account for the number of terms in the model and provide a more accurate measure of the model's predictive power. statease.com
In studies involving Reactive Orange, ANOVA has consistently been used to validate the developed models. For the adsorption of Reactive Orange 4 on sesame stalk, ANOVA yielded a high R² value of 0.93, indicating a strong correlation between the experimental results and the values predicted by the model. bibliotekanauki.pl In the electro-Fenton treatment of Reactive Orange 16, the R² values for color change and total dissolved solids were 0.99 and 0.97, respectively, supporting the model's excellent fit. benthamdirect.com Similarly, the optimization of RO16 removal by a chitosan-glyoxal/TiO₂ nanocomposite was validated with ANOVA. deswater.com The high R² value of 0.9736 for the removal of RO16 using Casuarina equisetifolia cones also confirmed the model's adequacy. researchgate.net These statistical measures are essential for ensuring the reliability and robustness of the optimization results.
Table 4: R-squared Values from ANOVA for Reactive Orange Treatment Models
| Reactive Orange Variant | Treatment Method | Model Type | R-squared (R²) Value | Response | Source |
|---|---|---|---|---|---|
| Reactive Orange 16 | Electro-Fenton Process | Central Composite Design | 0.99 | Color Change (CC) | benthamdirect.com |
| Reactive Orange 7 | Electrolysis (nano-SnO₂/Ti anode) | Central Composite Design | 0.987 | Color Removal Efficiency | icrc.ac.ir |
| Reactive Orange 16 | Adsorption by Casuarina equisetifolia | Central Composite Design | 0.9519 | Dye Removal | researchgate.net |
| Reactive Orange 4 | Adsorption on Sesame Stalk |
Central Composite Design | 0.93 | Dye Adsorption | bibliotekanauki.pl |
| Reactive Orange 107 | Electro-oxidation | Quadratic Model | 0.9265 | COD Removal | nih.gov |
Reusability, Stability, and Sustainability Aspects of Reactive Orange 1 Treatment Technologies
Reusability and Regeneration Studies of Catalysts and Adsorbents
The economic feasibility of treatment processes, particularly those involving catalysts and adsorbents, is heavily dependent on the ability to reuse these materials over multiple cycles. Extensive research has been conducted on the reusability and regeneration of various materials used for the degradation and removal of reactive orange dyes.
Photocatalysts: Photocatalysis is a prominent advanced oxidation process (AOP) for dye degradation. The stability and reusability of the photocatalyst are critical for its practical application.
Ag–AgCl/BiOCl Nanocomposites: Studies on Ag–AgCl/BiOCl nanocomposites for the photodegradation of Reactive Orange 16 (RO16) have shown excellent reusability. The catalyst was recovered and reused for four consecutive cycles with only a 4% drop in photodegradation efficiency, a minor loss attributed to material handling during recovery. rsc.org Field Emission Scanning Electron Microscopy (FESEM) analysis confirmed the high stability of the catalyst, revealing no significant changes in its morphology before and after the reaction. rsc.org
CuO@A-TiO₂/Ro-TiO₂ Nanocomposites: A novel CuO@A-TiO₂/Ro-TiO₂ nanocomposite demonstrated high reusability over five consecutive cycles for the degradation of RO16. The degradation efficiency remained over 85% in each cycle, with only a slight decrease observed from the first to the fifth cycle, indicating minimal loss of photocatalytic activity. nih.gov
Recycled TiO₂: Titanium dioxide (TiO₂) catalyst recycled from industrial paint manufacturing waste has been successfully used to remove RO16. iwaponline.comiwaponline.com Studies showed that when treating a 50 mg/L dye solution with the addition of 10 mM Hydrogen Peroxide (H₂O₂), no decrease in dye removal efficiency was observed for up to five reuse cycles. iwaponline.com This highlights a cost-effective and eco-friendly approach by utilizing industrial waste as a raw material. iwaponline.com
Graphene Oxide-TiO₂ (GO-TiO₂): GO-TiO₂ nanocomposites have also been tested for recyclability in the degradation of the azo dye Orange ME2RL. The catalyst was reused five times with degradation percentages recorded as 99.6%, 99.2%, 98.8%, 98.3%, and 98.0%, respectively, showing excellent stability. pjoes.com
Adsorbents: Adsorption is a widely used physical method for dye removal. The regeneration of adsorbents is key to reducing operational costs.
Nitrogen-Doped Nanoporous Biochar: Biochar derived from spruce bark waste has been shown to be an effective adsorbent for RO16. mdpi.com Regeneration tests demonstrated that the nitrogen-doped biochar could be easily recycled and reused, maintaining strong adsorption performance even after five cycles. mdpi.comnih.gov The regeneration process involved washing the saturated biochar, drying it, and then treating it with an eluent composed of 0.25 M Sodium Hydroxide (B78521) (NaOH) and 20% Ethanol (EtOH) to release the adsorbed dye molecules. mdpi.com
Chitosan-based Adsorbents: Chitosan (B1678972) beads modified with a deep eutectic solvent have been used to remove azo dyes. For Orange II, the adsorbent could be recycled for at least five cycles after regeneration with a sulfuric acid solution, while still achieving effective removal. mdpi.com Desorption was efficiently achieved using an alkaline solution. mdpi.com
Trapa bispinosa Peel: The peel of the water chestnut (Trapa bispinosa) has been used as a low-cost biosorbent for Reactive Orange 122. Desorption cycles were carried out using 0.01 N NaOH as a desorption agent, allowing the sorbent to be regenerated and making the method more economical and environmentally friendly. bioline.org.br
Interactive Data Table: Reusability of Catalysts and Adsorbents
| Material | Target Dye | Number of Cycles | Final Efficiency/Observation | Source |
|---|---|---|---|---|
| Ag–AgCl/BiOCl | Reactive Orange 16 | 4 | ~96% of initial efficiency | rsc.org |
| CuO@A-TiO₂/Ro-TiO₂ | Reactive Orange 16 | 5 | >85% degradation in each cycle | nih.gov |
| Recycled TiO₂/H₂O₂ | Reactive Orange 16 | 5 | No decrease in removal efficiency | iwaponline.com |
| GO-TiO₂ | Orange ME2RL | 5 | 98% degradation in 5th cycle | pjoes.com |
| N-doped Biochar | Reactive Orange 16 | 5 | Maintained very good performance | mdpi.comnih.gov |
| Chitosan-DES Beads | Orange II | 5 | Maintained effective removal | mdpi.com |
Long-term Performance and Stability of Treatment Systems
Beyond the reusability of individual components, the long-term operational stability of the entire treatment system is paramount for industrial-scale applications. This includes continuous flow reactors and membrane filtration systems.
Continuous Flow Reactors: Continuous flow reactors offer advantages over batch processes for treating large volumes of wastewater.
Photocatalytic Reactors: A novel continuous flow photocatalytic reactor was designed with TiO₂ immobilized on stainless steel baffles. researchgate.net This design allows for the continuous treatment of pollutants like phenol (B47542), which serves as a model for organic contaminants. The stability of such systems relies on the firm immobilization of the catalyst and the durability of the reactor components, such as the quartz tubes housing UV lamps. researchgate.net Liquid-walled continuous-flow reactors have also been developed, which show improved mixing and resist clogging, enabling prolonged continuous operation even with harsh reagents. acs.org
Electrocoagulation Reactors: The performance of continuous-flow electrocoagulation reactors has been compared to batch systems for treating reactive dyes. A continuous-flow reactor with a working volume of 1.5 L demonstrated comparable chemical oxygen demand (COD) and color removal to a batch reactor when key parameters were matched. researchgate.net Such systems provide a pathway for scaling up effective lab-scale treatments.
Sono-Fenton Reactors: A laboratory-scale continuous flow stirred tank reactor (CFSTR) was developed for the ultrasound-assisted Fenton degradation of dyes. dntb.gov.ua The stability of such systems depends on managing factors like the hydrodynamics within the reactor to ensure consistent treatment performance. dntb.gov.ua
Membrane Filtration Systems: Membrane-based processes like ultrafiltration (UF) and nanofiltration (NF) are used to separate dyes from effluents. Their long-term performance depends on membrane durability and resistance to fouling.
Ultrafiltration (UF): The removal of several reactive dyes, including Reactive Orange 16 and Reactive Orange 20, was evaluated using flat sheet UF membranes made of polyethersulfone (PES) and regenerated cellulose. researchgate.neticm.edu.pl The separation efficiency was found to be strongly dependent on the membrane material, its cutoff value, and the applied pressure. researchgate.neticm.edu.pl PES membranes with a cutoff of 10 kDa or less showed high dye removal (80–97%), indicating their potential for stable, long-term use provided that fouling can be managed. researchgate.neticm.edu.pl
Nanofiltration (NF): Polyamide nano-membranes have demonstrated high efficiency (>90%) in removing Reactive Orange 16 from synthetic wastewater, successfully reducing COD to meet environmental standards. researchgate.net The durability of these membranes is crucial, as they operate under pressure to achieve separation. Studies on commercial NF membranes for treating water containing Reactive Orange showed high removal efficiencies (96–99%) with steady flux data, indicating good performance stability. iwaponline.com
Q & A
Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?
- Methodology : Conduct kinetic studies by varying pH (2–12) and monitoring degradation via spectrophotometry. Use buffer solutions to maintain pH stability. This compound exhibits maximum stability at pH 7–8, with hydrolysis accelerating under acidic (pH < 3) or alkaline (pH > 10) conditions due to triazine ring cleavage . Include controls with inert dyes to isolate pH-specific effects .
霍顿矿洞诡异事件 | X调查19:50
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., wastewater)?
- Methodology : Employ solid-phase extraction (SPE) followed by HPLC-UV/Vis or LC-MS/MS for trace detection. Calibrate with spiked samples to account for matrix interference. Detection limits as low as 0.1 µg/L are achievable with optimized SPE protocols . Validate methods using certified reference materials or inter-laboratory comparisons .
Advanced Research Questions
Q. What mechanisms drive the photocatalytic degradation of this compound, and how can efficiency be optimized?
- Methodology : Use TiO₂ or ZnO nanoparticles under UV/visible light, monitoring degradation via TOC analysis and LC-MS to identify intermediates (e.g., sulfonated aromatic amines). Reactive oxygen species (ROS) like hydroxyl radicals (•OH) are primary oxidants; quantify ROS using probes like CellROX Orange . Optimize catalyst loading (e.g., 1–2 g/L TiO₂) and light intensity (≥300 nm) to maximize pseudo-first-order rate constants .
Q. How do structural modifications of this compound affect its binding affinity to cellulose fibers?
- Methodology : Perform dye-fiber adsorption isotherms (Langmuir/Freundlich models) with modified dyes (e.g., varying sulfonic groups). Use SEM-EDS to map dye distribution on fibers. Higher sulfonation increases hydrophilicity but may reduce fixation rates due to steric hindrance . Compare thermodynamic parameters (ΔG, ΔH) across modifications .
Q. What strategies resolve contradictions in reported toxicity data for this compound degradation byproducts?
- Methodology : Apply tiered toxicity testing: (1) In vitro assays (e.g., Ames test for mutagenicity), (2) In vivo ecotoxicity studies (e.g., Daphnia magna LC₅₀), and (3) computational QSAR models. Discrepancies often arise from varying degradation pathways (e.g., anaerobic vs. aerobic conditions); standardize test protocols and report ROS generation metrics .
Q. How can machine learning models predict the adsorption efficiency of this compound onto novel adsorbents?
- Methodology : Train models using datasets of adsorbent properties (surface area, pore size, functional groups) and experimental adsorption capacities. Validate with cross-validation (k-fold) and feature importance analysis (e.g., SHAP values). Open-source tools like scikit-learn enable regression modeling (R² > 0.85 achievable) .
Data Contradiction and Validation
Q. Why do spectral data for this compound vary across studies, and how can researchers mitigate this?
- Methodology : Variations arise from solvent polarity (affecting λ_max) and instrument calibration. Standardize solvents (e.g., DI water or DMSO) and validate spectrophotometer performance with NIST-traceable standards. Publish raw spectral data in supplementary materials for cross-study comparison .
Q. What experimental controls are critical when studying this compound’s interaction with co-pollutants in mixed dye systems?
- Methodology : Include (1) abiotic controls (no biomass), (2) single-dye systems, and (3) competitive adsorption assays. Use ICP-OES to monitor metal co-pollutant interactions. Statistical tools like ANOVA can isolate synergistic/antagonistic effects .
Ethical and Reporting Standards
Q. How should researchers address reproducibility challenges in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
